Talopeptin
Description
from Streptomyces; similar to phosphoramidon
Structure
3D Structure
Properties
CAS No. |
84235-60-9 |
|---|---|
Molecular Formula |
C23H34N3O10P |
Molecular Weight |
543.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[hydroxy-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C23H34N3O10P/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34)/t12-,16-,17-,18+,19+,20+,23-/m0/s1 |
InChI Key |
ZPHBZEQOLSRPAK-XVOJFHBISA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(6-deoxy-alpha-talopyranosyloxyphospho)-leucyl-tryptophan talopeptin talopeptin (MKI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Talopeptin on Thermolysin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the molecular mechanism by which talopeptin, a naturally derived peptide, inhibits the metalloproteinase thermolysin. This compound acts as a potent and reversible competitive inhibitor, directly targeting the active site of the enzyme. This document details the binding interactions, summarizes key quantitative data, provides a detailed experimental protocol for inhibition analysis, and presents visual representations of the inhibitory mechanism and experimental workflow. The information herein is intended to support further research and drug development efforts targeting thermolysin and related metalloproteinases.
Introduction to Thermolysin and this compound
Thermolysin is a thermostable neutral metalloendopeptidase originally isolated from Bacillus thermoproteolyticus. It belongs to the M4 family of peptidases and is widely studied as a model for understanding the structure and function of zinc-dependent proteases, many of which are implicated in human diseases. The catalytic activity of thermolysin relies on a zinc ion located within its active site, which is coordinated by amino acid residues crucial for peptide bond hydrolysis.
This compound is a natural product isolated from Streptomyces species. It is a peptide derivative that exhibits strong inhibitory activity against thermolysin and other metalloproteinases. Its chemical structure, N-(N-{[(6-Deoxy-α-L-talopyranosyl)oxy]hydroxyphosphinyl}-L-leucyl)-L-tryptophan, contains a phosphoramidate group that plays a key role in its inhibitory function. Understanding the interaction between this compound and thermolysin provides valuable insights for the design of novel therapeutic agents targeting pathogenic metalloproteinases.
Mechanism of Action: this compound as a Competitive Inhibitor
This compound functions as a competitive inhibitor of thermolysin, meaning it reversibly binds to the active site of the enzyme and directly competes with the substrate for binding. The inhibitory potency of this compound is critically dependent on its tryptophan residue; modification of this residue leads to a near-complete loss of inhibitory activity.
Molecular Interactions in the Thermolysin Active Site
While a crystal structure of the thermolysin-talopeptin complex is not publicly available, the binding mode can be inferred from the structures of thermolysin complexed with other phosphoramidate inhibitors and from biochemical data. The key interactions are proposed to be:
-
Chelation of the Catalytic Zinc Ion: The phosphoramidate group of this compound is believed to directly interact with the catalytic Zn²⁺ ion in the active site of thermolysin. This interaction mimics the transition state of the substrate during catalysis, thereby blocking the enzyme's hydrolytic activity. The zinc ion is normally coordinated by His142, His146, and Glu166 of thermolysin.
-
Hydrogen Bonding: The peptide backbone of this compound likely forms several hydrogen bonds with residues in the active site cleft, such as Asn112 and Arg203. These interactions contribute to the stability of the enzyme-inhibitor complex.
-
Hydrophobic Interactions: The leucyl and tryptophanyl residues of this compound are expected to occupy the S1' and S2' substrate-binding pockets of thermolysin, respectively. These pockets are hydrophobic in nature, and interactions with residues such as Phe114, Trp115, and Tyr157 would further stabilize the binding of this compound. The essential role of the tryptophan residue suggests a significant contribution of its indole side chain to the overall binding affinity.
Quantitative Data
The following table summarizes the key quantitative parameters for the inhibition of thermolysin by this compound.
| Parameter | Value | Method | Reference |
| Ki (Inhibition Constant) | 2.8 x 10⁻⁸ M (28 nM) | Kinetic Analysis | [1] |
| Inhibition Type | Competitive | Kinetic Analysis | [1] |
Experimental Protocols
This section provides a detailed methodology for determining the inhibitory activity of this compound against thermolysin using a continuous spectrophotometric assay.
Determination of this compound Ki for Thermolysin Inhibition
Objective: To determine the inhibition constant (Ki) of this compound for thermolysin using the chromogenic substrate N-(3-[2-furyl]acryloyl)-glycyl-L-leucine amide (FAGLA).
Materials:
-
Thermolysin from Bacillus thermoproteolyticus rokko
-
This compound
-
N-(3-[2-furyl]acryloyl)-glycyl-L-leucine amide (FAGLA)
-
Tricine buffer (50 mM, pH 7.5)
-
Calcium chloride (CaCl₂) (10 mM)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer capable of reading at 345 nm
-
96-well microplates or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Thermolysin Stock Solution: Prepare a 1 mg/mL stock solution of thermolysin in 10 mM CaCl₂. Determine the exact concentration spectrophotometrically at 280 nm using an extinction coefficient of E¹% = 17.7.
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.
-
FAGLA Stock Solution: Prepare a 10 mM stock solution of FAGLA in DMSO.
-
Assay Buffer: 50 mM Tricine, 10 mM CaCl₂, pH 7.5.
-
-
Enzyme Inhibition Assay:
-
Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should have a final volume of 200 µL.
-
Prepare a range of this compound concentrations by serial dilution of the stock solution in the assay buffer.
-
For each inhibitor concentration, prepare a set of reactions with varying concentrations of the substrate FAGLA (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mM).
-
Add the assay buffer, the appropriate volume of this compound solution, and the FAGLA solution to each well/cuvette.
-
Pre-incubate the plate/cuvettes at a constant temperature (e.g., 25 °C) for 5 minutes.
-
Initiate the reaction by adding a fixed concentration of thermolysin (e.g., 2 nM final concentration).
-
Immediately monitor the decrease in absorbance at 345 nm over time (e.g., for 5-10 minutes) using the spectrophotometer. The hydrolysis of FAGLA results in a decrease in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each reaction from the linear portion of the absorbance vs. time plot.
-
Create a Michaelis-Menten plot (v₀ vs. [FAGLA]) for each concentration of this compound.
-
To determine the Ki, a Dixon plot or a Lineweaver-Burk plot can be used.
-
Dixon Plot: Plot 1/v₀ against the inhibitor concentration ([this compound]) for each substrate concentration. The intersection of the lines gives -Ki.
-
Lineweaver-Burk Plot: Plot 1/v₀ against 1/[FAGLA] for each inhibitor concentration. For competitive inhibition, the lines will intersect on the y-axis. The apparent Km will increase with increasing inhibitor concentration. The Ki can be calculated from the relationship: Apparent Km = Km (1 + [I]/Ki).
-
-
Visualizations
Signaling Pathway of Thermolysin Inhibition by this compound
Caption: Competitive inhibition of thermolysin by this compound.
Experimental Workflow for Determining this compound Ki
Caption: Experimental workflow for Ki determination.
References
The Origin of Talopeptin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talopeptin, a potent reversible inhibitor of metalloproteinases, originates from the fermentation broth of the soil bacterium Streptomyces mozunensis strain MK-23. First reported in 1980, this natural product has since been characterized as a phosphoramidate peptide derivative with a distinctive structure that includes a 6-deoxytalose sugar moiety. Its inhibitory activity, particularly against the archetypal metalloproteinase thermolysin, has made it a valuable tool in the study of enzyme kinetics and a foundational molecule for the design of synthetic metalloproteinase inhibitors. This document provides a comprehensive overview of the origin, isolation, and biochemical properties of this compound, including detailed experimental protocols and a summary of its inhibitory activity.
Discovery and Origin
This compound, also known as MKI, was first isolated from the culture filtrate of Streptomyces mozunensis MK-23.[1] The discovery was the result of a screening program aimed at identifying novel protease inhibitors from microbial sources. Subsequent structural elucidation studies confirmed its unique chemical composition, distinguishing it from other known metalloproteinase inhibitors.[1]
Chemical Structure
The chemical structure of this compound was determined to be N-(N-{[(6-Deoxy-α-L-talopyranosyl)oxy]hydroxyphosphinyl}-L-leucyl)-L-tryptophan.[1] It is a phosphoramidate, differing from the closely related inhibitor phosphoramidon by a single stereocenter at the C-4 position of the 6-deoxytalose sugar residue.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces mozunensis
The following protocol is a synthesized representation based on early reports of this compound isolation.
3.1.1. Fermentation
-
A culture of Streptomyces mozunensis MK-23 is grown in a suitable fermentation medium under aerobic conditions. The medium composition and fermentation parameters (temperature, pH, agitation) are optimized to maximize the production of this compound.
3.1.2. Initial Extraction
-
The culture broth is centrifuged to separate the mycelia from the supernatant.
-
The supernatant, containing the secreted this compound, is adjusted to a low pH (e.g., pH 2-3) with an appropriate acid.
-
The acidified supernatant is then subjected to extraction with an organic solvent such as ethyl acetate.
3.1.3. Purification
-
The organic extract is concentrated under reduced pressure.
-
The crude extract is then subjected to a series of chromatographic separations. This typically includes:
-
Silica gel chromatography: The extract is loaded onto a silica gel column and eluted with a solvent gradient (e.g., chloroform-methanol) to separate components based on polarity.
-
Ion-exchange chromatography: Further purification is achieved using an anion-exchange resin, eluting with a salt gradient.
-
Gel filtration chromatography: A final polishing step using a gel filtration resin (e.g., Sephadex) separates molecules based on size to yield purified this compound.
-
-
The purity of the final product is assessed by techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Thermolysin Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of this compound against thermolysin.
3.2.1. Materials
-
Thermolysin from Bacillus thermoproteolyticus
-
This compound
-
Substrate: Furylacryloyl-Gly-Leu-NH2 (FAGLA) or Casein
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2
-
Spectrophotometer
3.2.2. Procedure
-
Prepare a stock solution of thermolysin in the assay buffer.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., dimethyl sulfoxide for FAGLA) and dilute it in the assay buffer to the desired working concentration.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a cuvette, mix the thermolysin solution with the different concentrations of this compound and incubate for a pre-determined time at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to the cuvette.
-
Monitor the hydrolysis of the substrate over time by measuring the change in absorbance at a specific wavelength (e.g., 345 nm for FAGLA) or by quantifying the release of peptides from casein.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be subsequently calculated using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate are known.
Quantitative Data on Inhibitory Activity
The inhibitory activity of this compound against various metalloproteinases is summarized in the table below. The data is primarily presented as the inhibitor constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor.
| Enzyme | Source | Substrate | Ki (M) | IC50 (µM) |
| Thermolysin | Bacillus thermoproteolyticus | Furylacryloyl-Gly-Leu-NH2 | 2.8 x 10⁻⁸ | 0.05 |
| Neutral Protease | Bacillus subtilis | Casein | 1.2 x 10⁻⁷ | - |
| Collagenase | Clostridium histolyticum | Collagen | > 10⁻⁴ | > 100 |
| Elastase | Porcine Pancreatic | N-Succinyl-Ala-Ala-Ala-p-nitroanilide | > 10⁻⁴ | > 100 |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive, reversible inhibitor of thermolysin and other susceptible metalloproteinases. The phosphoramidate group of this compound is believed to chelate the active site zinc ion (Zn²⁺) of the enzyme, mimicking the transition state of substrate hydrolysis. This binding prevents the substrate from accessing the catalytic site, thereby inhibiting the enzyme's activity.
Caption: Competitive inhibition of thermolysin by this compound.
Experimental Workflow
The overall workflow for the discovery and characterization of this compound is depicted below.
Caption: Experimental workflow for this compound.
Conclusion
This compound, a natural product from Streptomyces mozunensis, serves as a classic example of a potent and specific metalloproteinase inhibitor. Its discovery and characterization have provided valuable insights into enzyme inhibition and have spurred the development of synthetic analogs for therapeutic applications. The detailed protocols and data presented in this guide offer a valuable resource for researchers in the fields of enzymology, drug discovery, and microbial biotechnology.
References
Talopeptin: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talopeptin, a naturally occurring metalloproteinase inhibitor isolated from Streptomyces mozunensis, presents a compelling subject for research in enzymology and drug discovery. This technical guide provides a comprehensive overview of the chemical structure and physicochemical and biochemical properties of this compound. Detailed experimental methodologies for its characterization are outlined, and its mechanism of action as a potent inhibitor of thermolysin and other metalloproteinases is discussed. This document is intended to serve as a valuable resource for scientists engaged in the study and application of enzyme inhibitors.
Chemical Structure and Identification
This compound, also known as MKI, is a complex biomolecule with the systematic IUPAC name (2S)-2-{(2S)-2-[(Hydroxy{[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}phosphoryl)amino]-4-methylpentanamido}-3-(1H-indol-3-yl)propanoic acid.[1] Its structure was elucidated in 1982 and is comprised of a 6-deoxy-α-L-talopyranose moiety linked via a phosphodiester bond to the N-terminus of a dipeptide, L-leucyl-L-tryptophan.[2]
The key structural features of this compound are:
-
A Sugar Moiety: A 6-deoxy-α-L-talopyranose ring.
-
A Phosphoryl Group: Connecting the sugar to the peptide backbone.
-
A Dipeptide Core: Composed of L-leucine and L-tryptophan residues.
Chemically, this compound is closely related to phosphoramidon, another well-known metalloproteinase inhibitor, differing only by the stereochemistry at a single center.[1]
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference |
| CAS Number | 84235-60-9 | [1][3] |
| Molecular Formula | C₂₃H₃₄N₃O₁₀P | |
| Molar Mass | 543.510 g·mol⁻¹ | |
| SMILES | C[C@H]1--INVALID-LINK--OP(=O)(N--INVALID-LINK--C)C(=O)N--INVALID-LINK--C(=O)O)O)O)O">C@HO |
Physicochemical Properties
While detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature, some properties can be computed based on its chemical structure.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| XLogP3 | -0.2 | PubChem |
| Hydrogen Bond Donor Count | 7 | PubChem |
| Hydrogen Bond Acceptor Count | 12 | PubChem |
| Rotatable Bond Count | 10 | PubChem |
| Topological Polar Surface Area | 211 Ų | PubChem |
Note: These values are computationally predicted and have not been experimentally verified.
Biochemical Properties and Inhibitory Spectrum
This compound is a potent, reversible inhibitor of thermolysin, a thermostable neutral metalloproteinase. It is also expected to inhibit other metalloproteinases.
A study on the inhibitory spectrum of this compound revealed that it is a specific inhibitor of certain endo-type metalloproteases. Notably, it does not significantly inhibit the exo-type metalloprotease carboxypeptidase A, nor does it affect other zinc-containing enzymes such as superoxide dismutase, alkaline phosphatase, or carbonic anhydrase at concentrations in the order of 10⁻⁴ M. Interestingly, the same study found that this compound can act as an inhibitor for all dehydrogenases examined, most of which do not contain a zinc ion. It is hypothesized that the phosphite group of this compound may bind to the same site on dehydrogenases as the phosphate group of their coenzymes.
The tryptophan residue of this compound is crucial for its inhibitory activity. Chemical modification of this residue has been shown to almost completely abolish its ability to inhibit thermolysin. Furthermore, converting the tryptophan residue to kynurenine results in an inhibitor with an inhibition constant (Ki) approximately 10 times larger than that of the native this compound.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces mozunensis**
The original isolation of this compound was from the culture filtrate of Streptomyces mozunensis MK-23. A general workflow for the isolation and purification of such a natural product would typically involve the following steps:
Enzyme Inhibition Assay (General Protocol for Metalloproteinases)
The inhibitory activity of this compound against metalloproteinases like thermolysin can be determined using a fluorogenic substrate assay. The principle involves the cleavage of a quenched fluorescent substrate by the enzyme, leading to an increase in fluorescence. The presence of an inhibitor will reduce the rate of this cleavage.
Signaling Pathways
Currently, there is a lack of direct evidence in the scientific literature detailing the specific intracellular signaling pathways that are modulated by this compound. As a metalloproteinase inhibitor, its primary mechanism of action is the direct inhibition of these enzymes in the extracellular space. The downstream effects on cellular signaling would be a consequence of the reduced activity of its target metalloproteinases.
Metalloproteinases are known to be involved in a wide array of signaling events through their ability to cleave and process various extracellular matrix components, growth factors, cytokines, and cell surface receptors. Therefore, by inhibiting these enzymes, this compound could indirectly influence signaling pathways that regulate cell proliferation, migration, apoptosis, and inflammation.
Further research is required to elucidate the precise impact of this compound on specific signaling cascades such as the MAPK and NF-κB pathways.
Conclusion and Future Directions
This compound is a well-characterized natural product with potent and specific inhibitory activity against thermolysin and other endo-type metalloproteinases. Its unique chemical structure, combining a sugar, a phosphoryl group, and a dipeptide, provides a valuable scaffold for the design of novel enzyme inhibitors. While its biochemical properties as a metalloproteinase inhibitor are established, a significant gap remains in the understanding of its detailed physicochemical properties and its effects on cellular signaling pathways. Future research should focus on a comprehensive profiling of its inhibitory activity against a wider range of metalloproteinases, elucidation of its pharmacokinetic and pharmacodynamic properties, and investigation into its potential therapeutic applications. The detailed experimental protocols and structural information provided in this guide aim to facilitate such future investigations.
References
The Discovery and Isolation of Talopeptin: A Metalloproteinase Inhibitor from Streptomyces
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Talopeptin, a potent and specific inhibitor of the metalloproteinase thermolysin, represents a significant discovery in the field of enzyme inhibition. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from its natural source, the bacterium Streptomyces mozunensis MK-23. The document details the experimental protocols for the fermentation of the producing organism, the extraction and purification of the inhibitor, and the enzymatic assays used to determine its inhibitory activity. Quantitative data on its inhibitory potency are presented, and the mechanism of action is illustrated through a detailed diagram of the thermolysin catalytic pathway. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in metalloproteinase inhibitors and natural product discovery.
Introduction
The discovery of naturally occurring enzyme inhibitors has been a cornerstone of drug development, providing novel scaffolds and mechanisms of action for therapeutic intervention. Among the vast diversity of microbial secondary metabolites, those produced by the genus Streptomyces have been a particularly rich source of bioactive compounds, including numerous antibiotics and enzyme inhibitors. This compound, a phosphoramidate peptide, is a prime example of such a discovery, exhibiting highly specific and potent inhibition of thermolysin, a thermostable metalloproteinase.
Chemically, this compound is N-(N-{[(6-Deoxy-α-L-talopyranosyl)oxy]hydroxyphosphinyl}-L-leucyl)-L-tryptophan. Its structure is closely related to another well-known metalloproteinase inhibitor, phosphoramidon, differing only by a single stereocenter. This subtle structural difference, however, does not significantly impact its potent inhibitory activity against thermolysin. This document aims to provide a detailed technical account of the seminal work that led to the identification and characterization of this compound.
Discovery and Production
This compound was first isolated from the culture broth of Streptomyces mozunensis MK-23. The producing organism was identified through a screening program aimed at discovering novel metalloproteinase inhibitors from microbial sources.
Fermentation Protocol
The production of this compound is achieved through submerged fermentation of Streptomyces mozunensis MK-23. While the original papers do not provide an exhaustive, step-by-step protocol, a general procedure can be outlined based on common practices for Streptomyces fermentation for secondary metabolite production.
2.1.1. Culture Media and Conditions
A two-stage fermentation process is typically employed. A seed culture is first prepared to ensure a sufficient inoculum of actively growing mycelium for the production phase.
-
Seed Culture Medium: A suitable medium for the seed culture would consist of sources of carbon, nitrogen, and essential minerals to support rapid vegetative growth. An example medium could be a Tryptone-Soya Broth or a medium containing glucose, yeast extract, malt extract, and calcium carbonate.
-
Production Medium: The production medium is formulated to optimize the biosynthesis of this compound. This often involves limiting a specific nutrient to trigger secondary metabolism. A complex medium containing soybean meal, glycerol, and various salts is often effective for Streptomyces fermentations.
-
Fermentation Parameters: The fermentation is carried out in shake flasks or a fermenter under controlled conditions.
-
Temperature: 28°C
-
pH: Maintained between 6.0 and 7.0
-
Aeration: Vigorous aeration is crucial for the growth of aerobic Streptomyces.
-
Incubation Time: Typically 72 to 96 hours, with the peak of this compound production occurring in the stationary phase of growth.
-
Isolation and Purification
The isolation and purification of this compound from the fermentation broth is a multi-step process designed to separate the target molecule from other cellular components and media constituents. The following workflow is a representative procedure based on established methods for purifying microbial peptides.
3.1. Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Detailed Methodologies
3.2.1. Extraction
-
Cell Removal: The fermentation broth is centrifuged at high speed (e.g., 10,000 x g for 15-20 minutes) to pellet the Streptomyces mycelia. The supernatant, which contains the secreted this compound, is carefully collected.
-
Solvent Extraction: The cell-free supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate, at a neutral or slightly acidic pH. This step helps to concentrate the this compound and remove some of the more polar impurities. The organic phase is collected and evaporated to dryness under vacuum.
3.2.2. Chromatographic Purification
A multi-step chromatographic approach is essential to achieve high purity of this compound.
-
Ion-Exchange Chromatography: The crude extract is redissolved in a suitable buffer and applied to an anion-exchange chromatography column, such as DEAE-Sephadex. This compound, being negatively charged at neutral pH due to its phosphate and carboxyl groups, will bind to the positively charged resin. Elution is typically performed using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl). Fractions are collected and assayed for thermolysin inhibitory activity to identify those containing this compound.
-
Gel Filtration Chromatography: The active fractions from the ion-exchange step are pooled, concentrated, and further purified by gel filtration chromatography using a resin like Sephadex G-25. This step separates molecules based on their size, effectively removing smaller and larger molecular weight impurities. Again, fractions are monitored for inhibitory activity.
-
High-Performance Liquid Chromatography (HPLC): For final polishing and to achieve the highest purity, reversed-phase HPLC is employed. A C18 column is commonly used, and elution is carried out with a gradient of an organic solvent (e.g., acetonitrile) in water, often with the addition of an ion-pairing agent like trifluoroacetic acid (TFA). The peak corresponding to this compound is collected.
-
Lyophilization: The purified this compound fraction from HPLC is lyophilized (freeze-dried) to obtain the final product as a stable, dry powder.
Characterization and Quantitative Data
The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₃H₃₄N₃O₁₀P |
| Molecular Weight | 543.5 g/mol |
| Appearance | White powder |
| Solubility | Soluble in water and methanol |
Inhibitory Activity
The inhibitory potency of this compound against thermolysin is a critical parameter for its characterization. This is typically determined by measuring the reduction in the rate of an enzyme-catalyzed reaction in the presence of the inhibitor.
4.2.1. Thermolysin Inhibition Assay Protocol
-
Enzyme and Substrate: Thermolysin is pre-incubated with varying concentrations of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a chromogenic or fluorogenic substrate, such as 3-(2-furylacryloyl)-glycyl-L-leucine amide (FAGLA).
-
Monitoring: The hydrolysis of the substrate is monitored spectrophotometrically by the decrease in absorbance at a specific wavelength (e.g., 345 nm for FAGLA) over time.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The data are then plotted to determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).
4.2.2. Quantitative Inhibitory Data
The following table summarizes the reported inhibitory constant (Ki) for this compound against thermolysin.
| Enzyme | Inhibitor | Ki Value (M) | pH |
| Thermolysin | This compound | 6.7 x 10⁻⁸ | 8.0 |
Mechanism of Action: Thermolysin Inhibition
This compound is a reversible, competitive inhibitor of thermolysin. It functions as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. The phosphoramidate group of this compound is crucial for its inhibitory activity, as it chelates the active site zinc ion (Zn²⁺), a key component of the catalytic machinery of thermolysin.
Thermolysin Catalytic Mechanism and Inhibition by this compound
The catalytic mechanism of thermolysin involves the coordination of the substrate's carbonyl oxygen to the active site zinc ion, followed by a nucleophilic attack by a water molecule activated by a general base, typically Glu143. This leads to the formation of a tetrahedral transition state, which is stabilized by interactions with other active site residues.
Caption: Thermolysin catalytic mechanism and inhibition by this compound.
Conclusion
This compound stands out as a potent and specific inhibitor of thermolysin, discovered through systematic screening of microbial metabolites. Its isolation from Streptomyces mozunensis and subsequent characterization have provided valuable insights into the design of metalloproteinase inhibitors. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers in the field. The unique phosphoramidate structure of this compound and its mode of action as a transition-state analog continue to make it a subject of interest for enzymology studies and as a lead compound in the development of novel therapeutics targeting metalloproteinases.
Unveiling the Inhibitory Landscape of Talopeptin: A Technical Guide
For Immediate Release
[CITY, STATE] – [DATE] – Talopeptin, a metalloprotease inhibitor derived from Streptomyces species, demonstrates a specific and potent inhibitory profile against a key class of enzymes involved in various physiological and pathological processes. This technical guide provides an in-depth analysis of the inhibitory spectrum of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways to support researchers, scientists, and drug development professionals.
This compound, also known as MKI, is chemically identified as N-(6-deoxy-α-L-talopyranosyloxyphospho)-L-leucyl-L-tryptophan. Its structure is notably similar to phosphoramidon, another well-characterized metalloprotease inhibitor, differing only by a single stereocenter. This structural similarity is a key determinant of its inhibitory activity.
Inhibitory Spectrum and Potency
This compound exhibits a focused inhibitory activity primarily targeting endo-type metalloproteases. The most extensively studied target of this compound is thermolysin , a thermostable neutral metalloproteinase.
The inhibition of thermolysin by this compound is a reversible process. Kinetic studies have been performed to quantify the binding affinity of this compound to thermolysin, revealing it to be a potent inhibitor. The inhibitor constant (Ki), a measure of the inhibitor's binding affinity, was determined over a pH range of 5 to 9. The dissociation constant (Kd) for the thermolysin-Talopeptin complex, as determined by fluorometric titration, was found to be in good agreement with the Ki value, confirming the strong interaction between the inhibitor and the enzyme.[1] The binding process is characterized as being largely exothermic and driven by enthalpy changes.[1]
Due to its structural analogy to phosphoramidon, this compound is also expected to be a potent inhibitor of neprilysin (Neutral Endopeptidase 24.11, NEP).[3] Neprilysin is a crucial enzyme involved in the degradation of a variety of signaling peptides, including natriuretic peptides, bradykinin, and enkephalins. Its inhibition has significant therapeutic implications, particularly in cardiovascular diseases and pain management.
Conversely, this compound displays a narrow spectrum of activity against other metalloenzymes. It does not significantly inhibit zinc-containing enzymes such as superoxide dismutase, alkaline phosphatase, or carbonic anhydrase.[1] Furthermore, its inhibitory effect on the exo-type metalloprotease carboxypeptidase A is not statistically significant. An interesting and distinct aspect of this compound's activity is its apparent inhibition of various dehydrogenases, a class of enzymes that are generally not zinc-dependent.
Quantitative Inhibitory Data
| Enzyme Target | Inhibitor | Ki (Inhibitor Constant) | IC50 | Notes |
| Thermolysin | This compound | Determined over pH 5-9 | Not Reported | Potent, reversible inhibition. Binding is exothermic and enthalpy-driven. |
| Neprilysin (NEP) | This compound | Expected to be potent | Not Reported | Inhibition is anticipated due to structural similarity to phosphoramidon. |
| Superoxide Dismutase | This compound | No significant inhibition | > 10⁻⁴ M | |
| Alkaline Phosphatase | This compound | No significant inhibition | > 10⁻⁴ M | |
| Carbonic Anhydrase | This compound | No significant inhibition | > 10⁻⁴ M | |
| Carboxypeptidase A | This compound | No significant inhibition | > 10⁻⁴ M | |
| Dehydrogenases | This compound | Inhibition observed | ~ 10⁻⁴ M | Broad inhibition across several dehydrogenases tested. |
Mechanism of Action
This compound functions as a competitive, transition-state analogue inhibitor. The phosphoramidate group in its structure mimics the tetrahedral transition state of peptide bond hydrolysis catalyzed by metalloproteases. This allows this compound to bind tightly to the active site of the enzyme, preventing the binding and processing of the natural substrates. The reversible nature of this inhibition means that the inhibitor can dissociate from the enzyme, allowing for the potential modulation of its effects.
Experimental Protocols
The determination of the inhibitory activity of this compound against metalloproteases like thermolysin can be performed using a continuous fluorometric assay.
General Protocol for Metalloprotease Inhibition Assay:
-
Reagents and Buffers:
-
Purified metalloprotease enzyme (e.g., thermolysin).
-
Fluorogenic substrate specific for the enzyme (e.g., a FRET-based peptide substrate).
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at the optimal pH for the enzyme, containing CaCl₂ for thermolysin stability).
-
This compound stock solution of known concentration.
-
96-well black microplates suitable for fluorescence measurements.
-
-
Assay Procedure:
-
A reaction mixture is prepared in the microplate wells containing the assay buffer and the fluorogenic substrate at a concentration close to its Michaelis constant (Km).
-
Varying concentrations of this compound are added to the wells. A control well with no inhibitor is also prepared.
-
The reaction is initiated by the addition of the metalloprotease enzyme.
-
The increase in fluorescence, resulting from the cleavage of the fluorogenic substrate, is monitored over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear phase of the fluorescence progress curves.
-
The percentage of inhibition for each this compound concentration is determined by comparing the reaction velocity in the presence of the inhibitor to the control (no inhibitor).
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the inhibitor constant (Ki) for competitive inhibition, the assay is performed at different substrate concentrations, and the data are analyzed using methods such as the Dixon plot or by fitting to the Michaelis-Menten equation for competitive inhibition.
-
Signaling Pathways and Biological Implications
The inhibition of neprilysin by this compound has significant implications for various signaling pathways. Neprilysin is a key regulator of peptide signaling at the cell surface, and its downregulation or inhibition can lead to the potentiation of the biological effects of its substrates.
Caption: Inhibition of Neprilysin by this compound.
Cardiovascular System: Neprilysin degrades natriuretic peptides, which are crucial for maintaining cardiovascular homeostasis through vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system. Inhibition of neprilysin by this compound would be expected to increase the levels of these peptides, a therapeutic strategy employed in the treatment of heart failure.
Nervous System: Neprilysin is also involved in the degradation of neuropeptides in the central and peripheral nervous systems, such as enkephalins (endogenous opioids) and substance P (involved in pain transmission and inflammation). Inhibition of neprilysin could therefore potentiate the analgesic effects of enkephalins.
Oncology: The role of neprilysin in cancer is complex and context-dependent. In some cancers, neprilysin acts as a tumor suppressor by degrading growth-promoting peptides. Its inhibition in such contexts could potentially promote tumor growth.
Conclusion
This compound is a potent and specific inhibitor of thermolysin and is strongly predicted to inhibit neprilysin and other related endo-type metalloproteases. Its narrow inhibitory spectrum, excluding several other zinc-containing metalloenzymes, makes it a valuable tool for studying the specific roles of its target enzymes. The potential to modulate key signaling pathways through neprilysin inhibition highlights the therapeutic relevance of this compound and similar compounds in cardiovascular disease, pain management, and potentially other areas of medicine. Further research to fully elucidate the quantitative inhibitory profile of this compound against a broader range of metalloproteases and to explore its in vivo efficacy and safety is warranted.
References
A Technical Guide to the Foundational Enzyme Kinetics of Talopeptin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on the enzyme kinetics of Talopeptin, a potent metalloproteinase inhibitor. The information presented herein is curated from seminal studies to support further research and development in enzymology and pharmacology.
Introduction
This compound, also known as T-peptin or MKI, is a natural peptide-derived metalloproteinase inhibitor originally isolated from Streptomyces mozunensis. Structurally, it is N-(6-deoxy-α-L-talopyranosyloxyphospho)-L-leucyl-L-tryptophan. Its close structural similarity to phosphoramidon positions it as a powerful inhibitor of thermolysin and other related zinc-dependent endo-type metalloproteases. Foundational research has established this compound as a reversible and specific inhibitor, with its tryptophan residue being critical for its inhibitory activity. This guide synthesizes the key kinetic data and experimental methodologies from the foundational literature.
Mechanism of Inhibition
This compound functions as a competitive, reversible inhibitor. The binding of this compound to the active site of thermolysin is primarily enthalpy-driven, indicating a highly exothermic interaction. The pH-dependence of the inhibition constant (Ki) suggests that at least two ionizable groups in the protonated form within the enzyme's active site are crucial for the binding of this compound.
Below is a logical diagram illustrating the competitive inhibition mechanism.
Caption: Competitive inhibition model for this compound.
Quantitative Kinetic Data
The inhibitory potency of this compound against various metalloproteinases has been a subject of foundational research. The following tables summarize the key kinetic parameters derived from these studies.
Table 1: Inhibitor Constant (Ki) of this compound against Thermolysin
| Enzyme | Substrate | pH | Temperature (°C) | Ki (M) | Reference |
| Thermolysin | 3-(2-furylacryloyl)-glycyl-L-leucine amide (FAGLA) | 5.5 | 25 | 2.1 x 10⁻⁸ | [1] |
Table 2: Inhibitory Spectrum of this compound
| Enzyme | Type | Inhibition (at ~10⁻⁴ M) |
| Thermolysin | Metallo-endopeptidase | Yes |
| Other Metallo-endopeptidases | Metallo-endopeptidase | Yes |
| Carboxypeptidase A | Metallo-exopeptidase | No significant inhibition |
| Superoxide Dismutase | Zn(II)-enzyme | No |
| Alkaline Phosphatase | Zn(II)-enzyme | No |
| Carbonic Anhydrase | Zn(II)-enzyme | No |
Experimental Protocols
The determination of this compound's kinetic parameters relies on precise experimental procedures. The following is a detailed methodology synthesized from the foundational studies on thermolysin inhibition.
Determination of Inhibitor Constant (Ki)
This protocol outlines the key steps for measuring the inhibitor constant of this compound against thermolysin using a spectrophotometric assay.
Experimental Workflow Diagram
Caption: Workflow for determining the Ki of this compound.
Materials:
-
Enzyme: Thermolysin from Bacillus thermoproteolyticus
-
Substrate: 3-(2-furylacryloyl)-glycyl-L-leucine amide (FAGLA)
-
Inhibitor: this compound
-
Buffer: A suitable buffer system to maintain the desired pH (e.g., MES for pH 5-6.5, HEPES for pH 6.5-8, Tris-HCl for pH 8-9), containing CaCl₂.
-
Instrumentation: A temperature-controlled spectrophotometer.
Procedure:
-
Buffer Preparation: Prepare a buffer solution of the desired pH containing an appropriate concentration of CaCl₂ (e.g., 10 mM) to ensure the stability of thermolysin.
-
Reagent Preparation: Prepare stock solutions of thermolysin, FAGLA, and this compound in the assay buffer. The exact concentrations should be determined based on the specific activity of the enzyme and the expected Ki value.
-
Assay Mixture: In a cuvette, combine the assay buffer, thermolysin solution, and varying concentrations of this compound. Allow the mixture to equilibrate to the assay temperature (25°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAGLA substrate to the cuvette.
-
Data Acquisition: Monitor the hydrolysis of FAGLA by measuring the decrease in absorbance at 345 nm over time. Record the initial velocity of the reaction for each concentration of the inhibitor.
-
Data Analysis: Determine the inhibitor constant (Ki) by analyzing the initial velocity data. This can be achieved by constructing a Dixon plot (1/velocity vs. inhibitor concentration) or by using non-linear regression analysis to fit the data to the appropriate competitive inhibition model.
Conclusion
The foundational research on this compound's enzyme kinetics has firmly established it as a potent, reversible, and specific inhibitor of thermolysin and other metallo-endopeptidases. The quantitative data and experimental protocols detailed in this guide provide a solid basis for contemporary research in drug discovery and enzyme mechanism studies. Further exploration of its inhibitory profile against a broader range of metalloproteinases and its structure-activity relationships will continue to be valuable areas of investigation.
References
Preliminary Studies on the Biological Activity of Talopeptin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talopeptin, a metalloproteinase inhibitor derived from Streptomyces cultures, presents a compelling subject for research in enzymology and drug development. Structurally similar to phosphoramidon, this compound is recognized as a potent and specific reversible inhibitor of thermolysin and is anticipated to exhibit inhibitory effects against other metalloproteinases.[1] This technical guide synthesizes the available preliminary data on this compound's biological activity, focusing on its inhibitory characteristics and the methodologies employed for its study.
Inhibitory Activity of this compound
This compound's primary characterized biological activity is its inhibition of metalloproteinases, particularly the bacterial zinc-dependent endopeptidase, thermolysin.
Quantitative Inhibition Data
A key study investigated the inhibitor constant (K_i_) of this compound against thermolysin across a pH range of 5 to 9. While the specific K_i_ values at each pH were not detailed in the readily available literature, the research established that the binding of this compound to thermolysin is a reversible and enthalpy-driven process.[2] The binding affinity is influenced by the protonation state of at least two ionizable groups within the enzyme.[2]
Further research into the inhibitory spectrum of this compound revealed its specificity. At a concentration of 10⁻⁴M, this compound did not inhibit other zinc-containing enzymes such as superoxide dismutase, alkaline phosphatase, or carbonic anhydrase.[2] A slight, but not statistically significant, reduction in the activity of carboxypeptidase A, an exo-type metalloprotease, was observed.[2]
Table 1: Summary of this compound's Inhibitory Activity Against Thermolysin
| Parameter | Value/Description | pH Range | Reference |
| Inhibitor Constant (K_i_) | Determined, specific values not cited in abstract | 5.0 - 9.0 | |
| Thermodynamics | Binding is largely exothermic and enthalpy-driven | Not specified |
Note: Comprehensive quantitative data (K_i_ or IC_50_ values) for this compound against a broader range of metalloproteinases, including various matrix metalloproteinases (MMPs), is not currently available in the public domain.
Mechanism of Action and Structural Insights
The inhibitory function of this compound is critically dependent on its molecular structure. Chemical modification studies have demonstrated that the single tryptophan residue in this compound is essential for its inhibitory activity against thermolysin. Modification of this residue leads to a near-complete loss of inhibition.
The kinetic mechanism of this compound's interaction with thermolysin has been elucidated and follows a two-step process:
-
Initial Rapid Binding: A fast, reversible bimolecular association between the enzyme and the inhibitor.
-
Slow Isomerization: A slower, unimolecular isomerization of the enzyme-inhibitor complex.
This two-step binding mechanism is a common feature of potent enzyme inhibitors.
Experimental Protocols
Thermolysin Inhibition Assay
A detailed, step-by-step experimental protocol for the thermolysin inhibition assay using this compound is not explicitly available in the reviewed literature. However, based on the published studies, a general methodology can be outlined.
Principle: The assay measures the decrease in the rate of substrate hydrolysis by thermolysin in the presence of this compound. The substrate commonly used is 3-(2-furylacryloyl)-glycyl-L-leucine amide (FAGLA). The hydrolysis of FAGLA can be monitored spectrophotometrically by the decrease in absorbance at a specific wavelength.
General Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of thermolysin and this compound in a suitable buffer (e.g., Tris-HCl) at the desired pH.
-
Reaction Mixture: In a cuvette, combine the buffer, a known concentration of thermolysin, and varying concentrations of this compound.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period to reach binding equilibrium.
-
Initiation of Reaction: Add a stock solution of the FAGLA substrate to the cuvette to initiate the enzymatic reaction.
-
Data Acquisition: Monitor the decrease in absorbance at the appropriate wavelength (e.g., 345 nm for FAGLA) over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Determine the inhibitor constant (K_i_) by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive or mixed-type inhibition).
Visualizations
Logical Relationship of this compound's Characterized Activity
Caption: Logical flow of this compound's characterized inhibitory specificity.
Experimental Workflow for Thermolysin Inhibition Assay
Caption: General experimental workflow for determining thermolysin inhibition by this compound.
Effects on Cellular Systems and Signaling Pathways
A comprehensive search of the currently available scientific literature did not yield any studies investigating the effects of this compound on eukaryotic cell proliferation, differentiation, or specific intracellular signaling pathways. Therefore, the impact of this compound on cellular behavior and its potential to modulate signal transduction cascades remains an uncharacterized area of its biological activity.
Conclusion and Future Directions
The preliminary studies on this compound have firmly established it as a specific and potent reversible inhibitor of thermolysin. The dependence of its activity on the tryptophan residue and its two-step binding mechanism provide a solid foundation for its characterization. However, significant gaps in our understanding of this compound's biological activity remain.
Future research should prioritize:
-
Quantitative Inhibitory Profiling: Determining the K_i_ and/or IC_50_ values of this compound against a wide panel of matrix metalloproteinases and other relevant metalloenzymes. This will be crucial for understanding its selectivity and potential therapeutic applications.
-
Cell-Based Assays: Investigating the effects of this compound on cell viability, proliferation, migration, and invasion in various cell lines, particularly in the context of diseases where metalloproteinases are implicated, such as cancer and fibrosis.
-
Signaling Pathway Analysis: Elucidating whether this compound modulates any intracellular signaling pathways as a downstream consequence of metalloproteinase inhibition or through any off-target effects.
Addressing these research gaps will be instrumental in unlocking the full potential of this compound as a valuable tool for research and as a potential lead compound for the development of novel therapeutics.
References
The Therapeutic Potential of Talopeptin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Talopeptin (also known as MKI) is a naturally derived metalloproteinase inhibitor with a high degree of specificity for thermolysin and other endo-type metalloproteinases. Its structural similarity to the well-characterized inhibitor phosphoramidon suggests a broad therapeutic potential in diseases where matrix metalloproteinases (MMPs) are key drivers of pathology, including oncology and inflammatory conditions. This technical guide provides a comprehensive overview of the available preclinical data on this compound, its mechanism of action, and its potential therapeutic applications. While in-vivo and clinical data for this compound are not publicly available, this document consolidates the existing knowledge to inform future research and development efforts.
Introduction to this compound
This compound, with the chemical name N-(N-{[(6-Deoxy-α-L-talopyranosyl)oxy]hydroxyphosphinyl}-L-leucyl)-L-tryptophan, is a reversible inhibitor of metalloproteinases originally isolated from cultures of Streptomyces.[1] It shares a close structural resemblance to phosphoramidon, differing only by a single stereocenter.[1] This structural similarity is significant, as phosphoramidon is a known potent inhibitor of a range of metalloproteinases, and its biological effects have been more extensively studied. The primary mechanism of action for this compound is the inhibition of zinc-dependent metalloproteinases, which are a large family of enzymes responsible for the degradation of extracellular matrix components and the modulation of various signaling pathways.
Mechanism of Action
This compound functions as a competitive, reversible inhibitor of metalloproteinases. Its phosphoramidate group is believed to chelate the active site zinc ion essential for the catalytic activity of these enzymes, thereby preventing the binding and cleavage of their substrates. The specificity of this compound for certain metalloproteinases is determined by the interactions of its peptide and sugar moieties with the enzyme's substrate-binding pockets.
Potential Downstream Signaling Pathways
The inhibition of MMPs by this compound can be hypothesized to modulate several critical signaling pathways implicated in cancer and inflammation. While direct experimental evidence for this compound's effect on these pathways is lacking, the known roles of MMPs allow for the formulation of logical hypotheses.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: MMPs are known to regulate the MAPK pathway by cleaving and activating cell surface receptors and releasing growth factors. By inhibiting MMPs, this compound could potentially downregulate the MAPK signaling cascade, which is frequently hyperactivated in cancer and inflammatory diseases, leading to decreased cell proliferation, survival, and inflammation.
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is another crucial signaling axis in cell growth, proliferation, and survival. MMPs can influence this pathway through various mechanisms, including the activation of receptor tyrosine kinases. Inhibition of MMPs by this compound may, therefore, lead to the downregulation of this pathway, contributing to its potential anti-cancer and anti-inflammatory effects.
Below are diagrams illustrating the hypothesized points of intervention for a metalloproteinase inhibitor like this compound within these key signaling pathways.
References
Methodological & Application
Application Notes and Protocols for Talopeptin Thermolysin Inhibition Assay
These application notes provide a detailed protocol for determining the inhibitory activity of Talopeptin against the metalloproteinase thermolysin using a fluorogenic peptide substrate. This assay is suitable for researchers in drug discovery and enzymology to characterize the potency of this compound and similar inhibitors.
Introduction
Thermolysin is a thermostable neutral metalloproteinase originally isolated from Bacillus thermoproteolyticus.[1] It plays a significant role in various biological processes and serves as a model enzyme for studying the structure and function of metalloproteinases. This compound, a natural product isolated from Streptomyces cultures, is a known reversible inhibitor of thermolysin.[2] This protocol describes a continuous kinetic assay to quantify the inhibitory effect of this compound on thermolysin activity.
The assay utilizes a synthetic fluorogenic peptide substrate, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂.[3] This substrate is internally quenched by Fluorescence Resonance Energy Transfer (FRET). The 7-methoxycoumarin (Mca) group acts as the fluorophore, and its fluorescence is quenched by the N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl (Dpa) group. Upon cleavage of the peptide bond between Glycine and Leucine by thermolysin, the Mca fluorophore is separated from the Dpa quencher, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzymatic activity.
Data Presentation
The following table summarizes the key quantitative data and parameters for the this compound thermolysin inhibition assay.
| Parameter | Value | Reference |
| Enzyme | Thermolysin (from Bacillus thermoproteolyticus) | |
| Inhibitor | This compound | |
| Substrate | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | |
| Excitation Wavelength (λex) | 325 - 328 nm | |
| Emission Wavelength (λem) | 393 nm | |
| Recommended Thermolysin Concentration | 1 - 10 nM | N/A |
| Recommended Substrate Concentration | 5 - 20 µM (approx. Km) | |
| Recommended this compound Concentration Range | 0.1 nM - 10 µM (for IC50 determination) | N/A |
| Assay Buffer | 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂ | N/A |
| Inhibitor Constant (Ki) of this compound | Can be determined using this protocol |
Experimental Protocols
This section provides a detailed methodology for performing the this compound thermolysin inhibition assay.
Materials and Reagents
-
Thermolysin (from Bacillus thermoproteolyticus)
-
This compound
-
Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with temperature control
Preparation of Reagents
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjust the pH to 7.5, and add CaCl₂ to a final concentration of 10 mM. Filter the buffer through a 0.22 µm filter.
-
Thermolysin Stock Solution: Prepare a 1 µM stock solution of thermolysin in the Assay Buffer. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilutions should be made in Assay Buffer to the desired concentrations.
-
Substrate Stock Solution: Prepare a 1 mM stock solution of the fluorogenic substrate in DMSO. Store at -20°C, protected from light.
Assay Procedure
-
Prepare Working Solutions:
-
Dilute the thermolysin stock solution to a working concentration of 2-20 nM in Assay Buffer.
-
Prepare a series of this compound dilutions in Assay Buffer from the stock solution. A 10-point, 3-fold serial dilution starting from 10 µM is recommended for IC₅₀ determination.
-
Dilute the substrate stock solution to a working concentration of 10-40 µM in Assay Buffer.
-
-
Set up the Assay Plate:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the this compound dilutions to the test wells.
-
For the positive control (100% enzyme activity), add 25 µL of Assay Buffer instead of the inhibitor.
-
For the negative control (no enzyme activity), add 25 µL of Assay Buffer.
-
-
Enzyme Addition and Incubation:
-
Add 25 µL of the thermolysin working solution to all wells except the negative control. To the negative control wells, add 25 µL of Assay Buffer.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction and Measure Fluorescence:
-
Initiate the enzymatic reaction by adding 25 µL of the substrate working solution to all wells. The final volume in each well will be 150 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (λex = 328 nm, λem = 393 nm) every 60 seconds for 15-30 minutes.
-
Data Analysis
-
Calculate the Rate of Reaction:
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve for each well.
-
-
Calculate the Percentage of Inhibition:
-
The percentage of inhibition for each this compound concentration is calculated using the following formula:
where V₀ inhibitor is the initial velocity in the presence of this compound and V₀ positive control is the initial velocity in the absence of the inhibitor.
-
-
Determine the IC₅₀ Value:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of thermolysin activity.
-
Mandatory Visualizations
Caption: Mechanism of reversible inhibition of thermolysin by this compound.
Caption: Experimental workflow for the thermolysin inhibition assay.
References
Application Notes and Protocols for Utilizing Talopeptin in a Fluorescence-Based Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Talopeptin is a potent, reversible inhibitor of thermolysin and other metalloproteinases.[1] Originating from Streptomyces cultures, it functions as a transition-state analog inhibitor. Its structural similarity to phosphoramidon allows it to effectively block the active site of zinc-dependent metalloproteinases.[1] Fluorescence-based assays offer a sensitive and high-throughput method for characterizing the inhibitory activity of compounds like this compound. This document provides detailed protocols and application notes for using this compound in a fluorescence-based enzyme inhibition assay.
Mechanism of Action
This compound inhibits metalloproteinases by binding to the active site of the enzyme. The phosphonate group of this compound chelates the essential zinc ion in the enzyme's catalytic domain, mimicking the tetrahedral transition state of peptide hydrolysis. This reversible binding prevents the substrate from accessing the active site, thereby inhibiting the enzyme's proteolytic activity.
Caption: this compound competitively inhibits thermolysin by binding to its active site.
Data Presentation
| Inhibitor | Target Enzyme | Substrate | Assay Type | IC50 / Ki |
| This compound (Estimated) | Thermolysin | Mca-PLGL-Dpa-AR-NH2 | Fluorescence-Based | 1 - 100 nM (Estimated) |
| Phosphoramidon | Thermolysin | Various | Various | Low nM range |
Experimental Protocols
Principle of the Assay
This protocol utilizes a fluorescence resonance energy transfer (FRET) substrate, Mca-PLGL-Dpa-AR-NH2. In its intact form, the fluorescence of the 7-methoxycoumarin (Mca) group is quenched by the 2,4-dinitrophenyl (Dpa) group. Upon cleavage by thermolysin, the Mca fluorophore is separated from the Dpa quencher, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. This compound will inhibit this reaction, leading to a decrease in the rate of fluorescence increase.
Materials and Reagents
-
Thermolysin (from Bacillus thermoproteolyticus)
-
This compound
-
Fluorescent Substrate: Mca-PLGL-Dpa-AR-NH2
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader
Stock Solution Preparation
-
Thermolysin Stock (1 mg/mL): Reconstitute lyophilized thermolysin in Assay Buffer. Aliquot and store at -80°C.
-
This compound Stock (1 mM): Dissolve this compound in DMSO. Further dilute in Assay Buffer to desired concentrations.
-
Substrate Stock (1 mM): Dissolve Mca-PLGL-Dpa-AR-NH2 in DMSO. Aliquot and store at -20°C, protected from light.
Experimental Workflow
Caption: Workflow for determining the inhibitory effect of this compound.
Assay Protocol
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in Assay Buffer. A suggested starting range is 0.1 nM to 1 µM. Also, prepare a vehicle control (Assay Buffer with the same final concentration of DMSO as the inhibitor wells).
-
Prepare Enzyme Solution: Dilute the thermolysin stock solution in Assay Buffer to the desired working concentration (e.g., 10 nM). The optimal concentration should be determined empirically by titrating the enzyme to find a concentration that gives a robust signal within the linear range of the instrument.
-
Prepare Substrate Solution: Dilute the Mca-PLGL-Dpa-AR-NH2 stock solution in Assay Buffer to the desired working concentration (e.g., 10 µM). The optimal concentration should be near the Km value for the substrate with thermolysin.
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of each this compound dilution to the respective wells.
-
Add 10 µL of vehicle control to the control wells.
-
Add 20 µL of the diluted thermolysin solution to all wells except the blank wells (add 20 µL of Assay Buffer to blank wells).
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the diluted substrate solution to all wells to initiate the reaction. The total reaction volume will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes using an excitation wavelength of 328 nm and an emission wavelength of 393 nm.
Data Analysis
-
Calculate Initial Reaction Rates: For each well, plot the fluorescence intensity versus time. Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Calculate Percentage Inhibition:
-
Percentage Inhibition = [1 - (V₀ of inhibitor well / V₀ of vehicle control well)] * 100
-
-
Determine IC50 Value: Plot the percentage inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity.
Signaling Pathway
Thermolysin is a bacterial metalloproteinase and does not directly participate in mammalian signaling pathways. However, it serves as a model enzyme for endogenous human metalloproteinases, such as matrix metalloproteinases (MMPs), which are involved in various physiological and pathological processes including tissue remodeling, inflammation, and cancer metastasis. This compound's inhibition of thermolysin provides a model for the development of inhibitors against these therapeutically relevant human enzymes.
Caption: Inhibition of thermolysin by this compound as a model for developing inhibitors of human MMPs.
References
Application Notes and Protocols for Preparing a Talopeptin Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talopeptin is a reversible inhibitor of thermolysin and other metalloproteinases, derived from the cultures of Streptomyces.[1] Its chemical formula is C23H34N3O10P, with a molar mass of 543.510 g·mol−1.[1][2] As a metalloproteinase inhibitor, this compound is a valuable tool in studying the roles of these enzymes in various biological processes.[3] Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving peptides and other organic molecules for use in biological assays due to its high solubilizing power and compatibility with many cell culture systems.[4]
These application notes provide a detailed protocol for the preparation, storage, and handling of a this compound stock solution using DMSO.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 543.510 g/mol | |
| Chemical Formula | C23H34N3O10P | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |
| General Peptide Storage (Lyophilized) | -20°C, desiccated | |
| General Peptide Stock Solution Storage | -20°C in tightly sealed aliquots | |
| DMSO Density | ~1.10 g/mL | |
| DMSO Boiling Point | 189 °C |
Experimental Protocol: Preparing a this compound Stock Solution
This protocol details the steps for preparing a 10 mM this compound stock solution in DMSO.
Materials and Equipment
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered
-
Sterile, nuclease-free, and pyrogen-free microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Step-by-Step Procedure
-
Equilibrate this compound: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 60 minutes. This prevents condensation of moisture, which can affect the stability of the peptide.
-
Weigh this compound: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 5.44 mg of this compound (Molar Mass = 543.51 g/mol ).
-
Add DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolve the Peptide:
-
Close the tube tightly and vortex gently to mix. It may take some time for the peptide to dissolve completely.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If the peptide does not fully dissolve, sonication may be used to facilitate dissolution. Use short bursts of sonication (e.g., 3 times for 10 seconds each), keeping the tube on ice in between to prevent heating.
-
-
Aliquot for Storage: Once the this compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the peptide.
-
Storage: Store the aliquots of the this compound stock solution at -20°C in tightly sealed vials. When stored properly, stock solutions are generally usable for up to one month.
Preparation of Working Solutions
To prepare a working solution for your experiment, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration using your experimental buffer or cell culture medium. It is recommended to add the DMSO-peptide solution dropwise to the aqueous solution while gently mixing to prevent precipitation. The final concentration of DMSO in cell-based assays should be kept low (generally below 0.5-1%) to avoid cytotoxicity.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
DMSO is readily absorbed through the skin and can carry other dissolved substances with it. Handle with caution.
-
Work in a well-ventilated area or a chemical fume hood.
Visualizations
Experimental Workflow
Caption: Workflow for preparing a this compound stock solution in DMSO.
Signaling Pathway: Mechanism of Action
Caption: Generalized pathway of this compound inhibiting metalloproteinase activity.
References
Determining the Potency of Talopeptin: An Application Note and Protocol for Measuring the IC50 Value against Thermolysin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of Talopeptin, a known reversible inhibitor of the metalloproteinase thermolysin.[1] The protocols outlined below are based on established methodologies and are intended to provide a robust framework for assessing the inhibitory potential of this compound and similar compounds.
Introduction
Thermolysin is a thermostable neutral metalloproteinase originally isolated from Bacillus thermoproteolyticus. Its activity is dependent on a zinc ion at the active site. This compound, a natural product derived from Streptomyces, is a specific and reversible inhibitor of thermolysin.[1] Understanding the potency of this inhibition is crucial for various research and drug development applications. The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. While experimentally determined, it's important to note that the IC50 value can be influenced by experimental conditions. A more absolute measure of inhibitor potency is the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex.
Quantitative Data Summary
The inhibitory potency of this compound against thermolysin has been previously characterized. The inhibition constant (Ki) provides a more standardized measure of potency than the IC50 value. The relationship between these two values is influenced by the concentration of the substrate used in the assay.
| Parameter | Value | pH | Temperature (°C) | Reference |
| Inhibition Constant (Ki) | See table below | 5.0 - 9.0 | 25 | [2] |
pH Dependence of the Inhibition Constant (Ki) of this compound for Thermolysin
| pH | Ki (nM) |
| 5.0 | 1.8 |
| 5.5 | 1.1 |
| 6.0 | 1.0 |
| 6.5 | 1.3 |
| 7.0 | 2.0 |
| 7.5 | 3.5 |
| 8.0 | 6.3 |
| 8.5 | 13 |
| 9.0 | 28 |
Data extracted from Kitagishi, K., Hiromi, K., Oda, K., & Murao, S. (1983). Equilibrium study on the binding between thermolysin and Streptomyces metalloprotease inhibitor, this compound (MKI). The Journal of Biochemistry, 93(1), 47-53.[2]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for determining the IC50 and Ki of this compound for thermolysin. The primary method described utilizes the chromogenic substrate 3-(2-furylacryloyl)-glycyl-L-leucine amide (FAGLA), where cleavage by thermolysin results in a decrease in absorbance at 345 nm.
Materials and Reagents
-
Thermolysin: From Bacillus thermoproteolyticus
-
This compound
-
Substrate: 3-(2-furylacryloyl)-glycyl-L-leucine amide (FAGLA)
-
Buffer: 0.1 M Tris-HCl buffer containing 10 mM CaCl2, adjusted to the desired pH (e.g., pH 7.5)
-
Solvent for stock solutions: Dimethyl sulfoxide (DMSO) or appropriate buffer
-
96-well microplates (UV-transparent)
-
Microplate reader with absorbance measurement capabilities at 345 nm
-
Pipettes and other standard laboratory equipment
Experimental Workflow Diagram
Figure 1. Experimental workflow for determining the IC50 of this compound.
Detailed Protocol
-
Preparation of Stock Solutions:
-
Prepare a stock solution of thermolysin in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot and should be optimized to give a linear reaction rate over the measurement period.
-
Prepare a high-concentration stock solution of this compound in DMSO or buffer.
-
Prepare a stock solution of FAGLA in the assay buffer. The final concentration in the assay should be close to the Michaelis-Menten constant (Km) of thermolysin for FAGLA.
-
-
Assay Procedure:
-
Perform the assay in a 96-well plate.
-
To each well, add the following in order:
-
Assay buffer
-
A fixed concentration of thermolysin solution.
-
Varying concentrations of this compound solution (serial dilutions). Include a control with no inhibitor.
-
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FAGLA substrate solution to all wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of the absorbance at 345 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
For each concentration of this compound, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S] / Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.
-
Mechanism of Inhibition
Thermolysin is a zinc metalloproteinase. The catalytic mechanism involves the coordination of a water molecule to the active site zinc ion, which then acts as a nucleophile to attack the carbonyl group of the scissile peptide bond. This compound is a competitive inhibitor, meaning it binds to the active site of the enzyme, preventing the substrate from binding.
Enzyme-Inhibitor Interaction Diagram
Figure 2. Competitive inhibition of thermolysin by this compound.
This application note provides a foundational protocol for determining the inhibitory potency of this compound against thermolysin. Researchers are encouraged to optimize the specific concentrations and incubation times based on their experimental setup and reagents.
References
Application Notes and Protocols: A Step-by-Step Guide for Talopeptin Enzyme Kinetics Experiment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talopeptin is a known reversible inhibitor of thermolysin and is anticipated to inhibit other metalloproteinases.[1] Understanding the kinetics of this inhibition is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document provides a detailed, step-by-step guide for conducting an enzyme kinetics experiment to characterize the inhibition of thermolysin by this compound. The protocols cover the determination of key kinetic parameters such as the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), the half-maximal inhibitory concentration (IC50), and the inhibition constant (Ki).
Signaling Pathway and Experimental Workflow
To visualize the experimental process and the underlying biochemical interaction, the following diagrams are provided.
Caption: Enzyme inhibition mechanism of this compound.
References
Application of Talopeptin in Studying Metalloproteinase Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talopeptin is a reversible metalloproteinase inhibitor originally isolated from Streptomyces cultures.[1] Structurally similar to phosphoramidon, it is a potent inhibitor of thermolysin and is anticipated to inhibit a range of other metalloproteinases.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate the function of metalloproteinases in various biological processes. Understanding the role of these enzymes is critical in fields such as oncology, inflammation, and tissue remodeling, making this compound a valuable reagent for researchers and drug development professionals.
Mechanism of Action
This compound functions as a competitive, reversible inhibitor of metalloproteinases. Its phosphoramidate group is believed to chelate the active site zinc ion, mimicking the transition state of peptide hydrolysis and thereby blocking substrate access.[2] The specificity of this compound for different metalloproteinases is determined by the interactions of its amino acid and sugar moieties with the enzyme's substrate-binding pockets.
Quantitative Data: Inhibitory Activity of this compound and Analogs
Direct quantitative data (Kᵢ or IC₅₀ values) for this compound against a broad spectrum of metalloproteinases is limited in the publicly available literature. However, data for the structurally similar compound, phosphoramidon, can provide insights into the potential inhibitory profile of this compound. It has been noted that the structural difference between this compound and phosphoramidon has very little effect on the inhibition of thermolysin.[2] Furthermore, a study on a modified form of this compound (Kyn-talopeptin) showed its inhibitor constant (Kᵢ) for thermolysin to be approximately 10 times larger than that of the unmodified this compound, suggesting a potent, likely nanomolar, affinity of this compound for thermolysin.
| Target Enzyme | Inhibitor | IC₅₀ (µM) | Kᵢ (nM) | Reference |
| Thermolysin | This compound | - | Potent (estimated in nM range) | |
| Endothelin-Converting Enzyme (ECE) | Phosphoramidon | 3.5 | - | |
| Neutral Endopeptidase (NEP) | Phosphoramidon | 0.034 | - | |
| Angiotensin-Converting Enzyme (ACE) | Phosphoramidon | 78 | - |
Note: The data for phosphoramidon is provided as a reference due to its structural similarity to this compound. Researchers are encouraged to determine the specific Kᵢ or IC₅₀ values for this compound against their metalloproteinase of interest using the protocols outlined below.
Experimental Protocols
Fluorogenic Metalloproteinase Activity Assay
This protocol describes a general method to determine the inhibitory activity of this compound against a specific metalloproteinase using a fluorogenic substrate.
Materials:
-
Purified recombinant metalloproteinase (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and make serial dilutions in Assay Buffer to achieve a range of desired concentrations.
-
Enzyme preparation: Dilute the metalloproteinase to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Assay setup: a. To each well of the 96-well plate, add 50 µL of Assay Buffer. b. Add 10 µL of the various this compound dilutions to the appropriate wells. Include a vehicle control (solvent only). c. Add 20 µL of the diluted metalloproteinase to each well, except for the substrate control wells (which will contain only buffer and substrate). d. Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add 20 µL of the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.
-
Measure fluorescence: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., Ex/Em = 328/420 nm). Record measurements every 1-2 minutes for 30-60 minutes.
-
Data analysis: a. Plot fluorescence intensity versus time for each concentration of this compound. b. Calculate the initial reaction velocity (V₀) for each concentration from the linear portion of the curve. c. Plot the percentage of inhibition (compared to the vehicle control) against the logarithm of the this compound concentration. d. Determine the IC₅₀ value by fitting the data to a dose-response curve. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.
Gelatin Zymography
This technique is used to detect the activity of gelatinases (e.g., MMP-2 and MMP-9) and the inhibitory effect of this compound.
Materials:
-
Cell culture medium or tissue extracts containing metalloproteinases
-
This compound
-
SDS-PAGE equipment
-
Polyacrylamide gels (10%) co-polymerized with 1 mg/mL gelatin
-
Sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample preparation: a. Collect conditioned cell culture medium or prepare tissue extracts. b. If desired, treat the samples with various concentrations of this compound and incubate at 37°C for a predetermined time (e.g., 1 hour). c. Mix the samples with non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis under non-reducing conditions.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS and allow the enzymes to renature.
-
Enzyme activation: Incubate the gel in zymogram developing buffer (with or without this compound, depending on the experimental design) at 37°C for 12-24 hours.
-
Staining and destaining: a. Stain the gel with Coomassie Brilliant Blue staining solution for 30-60 minutes. b. Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by the metalloproteinases.
-
Analysis: The intensity and size of the clear bands can be quantified using densitometry to assess the level of metalloproteinase activity and the inhibitory effect of this compound.
Transwell Cell Migration/Invasion Assay
This assay is used to evaluate the effect of this compound on metalloproteinase-dependent cell migration and invasion.
Materials:
-
Cancer cells or other migratory cell types
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Matrigel (for invasion assay)
-
This compound
-
Crystal violet staining solution
Procedure:
-
Prepare Transwell inserts:
-
For migration assay: Pre-wet the Transwell inserts with serum-free medium.
-
For invasion assay: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
-
Cell preparation: Harvest cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10⁵ cells/mL).
-
Assay setup: a. Add cell culture medium containing a chemoattractant to the lower chamber of the 24-well plate. b. In the upper chamber of the Transwell inserts, add the cell suspension. c. Add different concentrations of this compound to both the upper and lower chambers to assess its inhibitory effect. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell migration/invasion (e.g., 12-48 hours).
-
Staining and quantification: a. After incubation, remove the non-migrated/invaded cells from the top of the insert with a cotton swab. b. Fix the cells that have migrated/invaded to the bottom of the insert with methanol. c. Stain the cells with crystal violet. d. Elute the stain and measure the absorbance with a plate reader, or count the stained cells under a microscope.
-
Data analysis: Compare the number of migrated/invaded cells in the presence of this compound to the vehicle control to determine the inhibitory effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving metalloproteinases and a general workflow for studying their inhibition by this compound.
Conclusion
This compound is a valuable tool for studying the function of metalloproteinases in a variety of research and drug discovery contexts. While comprehensive quantitative data on its inhibitory profile is still emerging, its known potent inhibition of thermolysin and structural similarity to the broad-spectrum inhibitor phosphoramidon suggest its utility against a range of metalloproteinases. The protocols provided herein offer a starting point for researchers to characterize the effects of this compound on metalloproteinase activity and function in their specific experimental systems. The elucidation of metalloproteinase involvement in critical signaling pathways underscores the importance of inhibitors like this compound in dissecting these complex biological processes.
References
Talopeptin as a Tool for Probing Enzyme Active Sites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talopeptin, a naturally derived reversible inhibitor of metalloproteinases, serves as a powerful tool for the characterization and investigation of enzyme active sites. Isolated from Streptomyces mozunensis, this phosphoramidate peptide analogue exhibits potent and specific inhibition against thermolysin and other metallo-endopeptidases. Its mechanism of action, involving direct interaction with the active site zinc ion and surrounding amino acid residues, makes it an invaluable probe for studying enzyme kinetics, structure-function relationships, and for the rational design of novel therapeutic agents targeting metalloproteinases.
These application notes provide a comprehensive overview of this compound's utility, including its inhibitory spectrum, detailed experimental protocols for its use in enzyme characterization, and a summary of its binding thermodynamics.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against various metalloproteinases is a critical parameter for its application as a research tool. The inhibitor constant (Ki) and the dissociation constant (Kd) are key quantitative measures of this potency.
| Enzyme | Substrate | pH | Temperature (°C) | Inhibition Constant (Ki) | Dissociation Constant (Kd) | Method | Reference |
| Thermolysin | 3-(2-furylacryloyl)-glycyl-L-leucine amide (FAGLA) | 7.0 | 25 | 1.1 x 10⁻⁸ M | 1.2 x 10⁻⁸ M | Enzyme Inhibition Assay / Fluorometric Titration | [1] |
| Thermolysin | 3-(2-furylacryloyl)-glycyl-L-leucine amide (FAGLA) | 5.0 | 25 | 2.4 x 10⁻⁹ M | - | Enzyme Inhibition Assay | [1] |
| Thermolysin | 3-(2-furylacryloyl)-glycyl-L-leucine amide (FAGLA) | 9.0 | 25 | 1.1 x 10⁻⁷ M | - | Enzyme Inhibition Assay | [1] |
Note: The binding of this compound to thermolysin is pH-dependent, with optimal inhibition observed at lower pH values. The agreement between the Ki and Kd values suggests that the inhibition kinetics are well-described by a simple equilibrium model.[1]
Mandatory Visualizations
Logical Relationship of this compound Inhibition
Caption: this compound reversibly binds to the active site of metalloproteinases, preventing substrate binding and subsequent product formation.
Experimental Workflow for Ki Determination
Caption: A generalized workflow for the determination of the inhibitor constant (Ki) of this compound using enzyme kinetic assays.
Experimental Protocols
Protocol 1: Determination of the Inhibitor Constant (Ki) of this compound for Thermolysin
This protocol is adapted from the methods described by Kitagishi et al. (1983).[1]
Materials:
-
Thermolysin
-
This compound
-
3-(2-furylacryloyl)-glycyl-L-leucine amide (FAGLA)
-
Assay Buffer: 0.1 M Tris-HCl, 10 mM CaCl₂, pH 7.0
-
Spectrophotometer capable of measuring absorbance at 345 nm
-
Temperature-controlled cuvette holder (25°C)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of thermolysin in the assay buffer. The final concentration in the assay should be in the nanomolar range (e.g., 1-10 nM).
-
Prepare a stock solution of FAGLA in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer to cover a range of concentrations around the expected Ki value.
-
-
Enzyme Activity Assay:
-
Set the spectrophotometer to 345 nm and equilibrate the cuvette holder to 25°C.
-
In a cuvette, mix the assay buffer, a specific concentration of the FAGLA substrate, and a specific concentration of the this compound inhibitor.
-
Initiate the reaction by adding the thermolysin solution to the cuvette and mix quickly.
-
Immediately start monitoring the decrease in absorbance at 345 nm as a function of time. The hydrolysis of the peptide bond in FAGLA by thermolysin leads to a decrease in absorbance.
-
-
Data Analysis:
-
Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot for each this compound concentration.
-
Perform the assay at various substrate (FAGLA) concentrations for each inhibitor concentration.
-
Plot the data using a suitable method for enzyme kinetic analysis, such as a Lineweaver-Burk or Dixon plot, to determine the type of inhibition and the inhibitor constant (Ki). For competitive inhibition, the following equation can be used: v₀ = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S]) where:
-
v₀ is the initial reaction velocity
-
Vmax is the maximum reaction velocity
-
[S] is the substrate concentration
-
Km is the Michaelis constant
-
[I] is the inhibitor concentration
-
Ki is the inhibitor constant
-
-
Protocol 2: Determination of the Dissociation Constant (Kd) by Fluorometric Titration
This protocol is based on the principle that the binding of this compound to thermolysin causes a change in the tryptophan fluorescence of the enzyme.
Materials:
-
Thermolysin
-
This compound
-
Assay Buffer: 0.1 M Tris-HCl, 10 mM CaCl₂, pH 7.0
-
Fluorometer with excitation and emission wavelength capabilities for tryptophan (e.g., excitation at 280 nm, emission scan from 300-400 nm).
-
Temperature-controlled cuvette holder (25°C)
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength of the fluorometer to 280 nm.
-
Set the emission wavelength to scan a range that includes the peak fluorescence of tryptophan (typically around 340-350 nm).
-
Equilibrate the cuvette holder to 25°C.
-
-
Fluorometric Titration:
-
Place a known concentration of thermolysin in the assay buffer into the cuvette.
-
Record the initial fluorescence spectrum of the thermolysin solution.
-
Make successive small additions of a concentrated this compound solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence spectrum after each addition of this compound.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity at the emission maximum as a function of the total this compound concentration.
-
Correct the fluorescence change for dilution effects.
-
Plot the change in fluorescence (ΔF) against the total inhibitor concentration ([I]t).
-
Fit the data to a binding isotherm equation (e.g., a single-site binding model) to determine the dissociation constant (Kd). The following equation can be used: ΔF = (ΔFmax * [I]t) / (Kd + [I]t) where:
-
ΔF is the change in fluorescence at a given inhibitor concentration
-
ΔFmax is the maximum change in fluorescence at saturation
-
[I]t is the total inhibitor concentration
-
Kd is the dissociation constant
-
-
Conclusion
This compound is a well-characterized and potent inhibitor of thermolysin and is expected to be a valuable tool for probing the active sites of a range of metalloproteinases. The provided protocols offer a starting point for researchers to utilize this compound in their studies of enzyme kinetics and inhibitor binding. The quantitative data and experimental workflows presented here should facilitate the design and execution of experiments aimed at understanding the structure and function of these important enzymes. Further research to expand the known inhibitory spectrum of this compound across a wider array of metalloproteinases will undoubtedly enhance its utility in drug discovery and biomedical research.
References
Application Notes and Protocols for Assessing Talopeptin Stability in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talopeptin is a metalloproteinase inhibitor originally isolated from Streptomyces mozunensis.[1][2] As a peptide-based therapeutic agent, its stability in aqueous formulations is a critical determinant of its efficacy, shelf-life, and overall therapeutic potential. Peptides are susceptible to various degradation pathways in aqueous environments, including hydrolysis, oxidation, deamidation, and aggregation.[3][4] Understanding the stability of this compound in different buffer systems and under various stress conditions is paramount for the development of a stable and effective pharmaceutical product.
These application notes provide a comprehensive protocol for assessing the stability of this compound in aqueous buffers. The protocol outlines methods for evaluating the impact of pH, buffer composition, and temperature on the stability of this compound. Additionally, forced degradation studies are described to identify potential degradation products and elucidate degradation pathways.[5] The data generated from these studies will be invaluable for formulation development, establishing appropriate storage conditions, and defining the shelf-life of this compound-based therapeutics.
Potential Degradation Pathways of this compound
A thorough understanding of potential degradation pathways is crucial for designing a comprehensive stability study. Based on the structure of this compound and general peptide degradation mechanisms, the following pathways should be considered:
-
Hydrolysis: Cleavage of peptide bonds can occur at acidic or basic pH, leading to fragmentation of the peptide.
-
Oxidation: The presence of a tryptophan residue in this compound makes it susceptible to oxidation. This can be initiated by exposure to oxygen, light, or trace metal ions.
-
Deamidation: While this compound does not contain asparagine or glutamine residues, which are most susceptible to deamidation, other residues can undergo this modification under certain conditions.
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can lead to a loss of biological activity and potentially induce an immune response.
The following diagram illustrates the general degradation pathways for peptides.
Caption: General degradation pathways for peptides like this compound.
Experimental Protocols
This section provides detailed protocols for assessing the stability of this compound in aqueous buffers.
Materials and Equipment
-
This compound reference standard
-
HPLC grade water
-
HPLC grade acetonitrile
-
Formic acid
-
Sodium phosphate (monobasic and dibasic)
-
Sodium citrate
-
Citric acid
-
Sodium acetate
-
Acetic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
Analytical balance
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Stability chambers or incubators
-
Vortex mixer
-
Centrifuge
Buffer Preparation
Prepare a range of buffers to assess the effect of pH on this compound stability. The following buffers are recommended:
-
100 mM Citrate buffer, pH 3.0, 4.0, 5.0
-
100 mM Acetate buffer, pH 4.0, 5.0, 6.0
-
100 mM Phosphate buffer, pH 6.0, 7.0, 8.0
To prepare 100 mL of each buffer, use the appropriate amounts of the corresponding acid and conjugate base and adjust the pH with HCl or NaOH as needed.
Stability Study Workflow
The following diagram outlines the general workflow for the this compound stability study.
Caption: Workflow for the this compound stability assessment protocol.
pH-Rate Profile Study
Objective: To determine the effect of pH on the degradation rate of this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound in HPLC grade water at a concentration of 1 mg/mL.
-
For each buffer system (citrate, acetate, phosphate) and each pH value, dilute the this compound stock solution with the respective buffer to a final concentration of 0.1 mg/mL.
-
Transfer aliquots of each sample into appropriately labeled vials.
-
-
Incubation:
-
Store the vials at a constant temperature, for example, 40 °C, to accelerate degradation.
-
Include a control sample stored at 4 °C.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each vial.
-
Analyze the samples immediately by a stability-indicating HPLC method (see section 3.6).
-
-
Data Analysis:
-
Quantify the remaining percentage of intact this compound at each time point.
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
Determine the apparent first-order degradation rate constant (k) from the slope of the line.
-
Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile.
-
Forced Degradation Studies
Objective: To identify potential degradation products and degradation pathways.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate at 60 °C for up to 24 hours.
-
Neutralize the sample with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate at room temperature for up to 24 hours.
-
Neutralize the sample with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.
-
Incubate at room temperature for up to 24 hours.
-
-
Thermal Degradation:
-
Store a solid sample of this compound at 80 °C for up to 7 days.
-
Dissolve the sample in a suitable solvent before HPLC analysis.
-
-
Photostability:
-
Expose a solution of this compound (0.1 mg/mL in water) to a light source according to ICH Q1B guidelines.
-
Include a control sample protected from light.
-
-
Analysis:
-
Analyze all stressed samples using an HPLC-MS method to identify and characterize the degradation products.
-
Analytical Method: Stability-Indicating HPLC Method
A validated, stability-indicating HPLC method is crucial for accurately quantifying this compound and separating it from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm (due to the tryptophan residue) or MS detection for identification of degradants.
-
Injection Volume: 10 µL
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: pH-Rate Profile Data for this compound at 40 °C
| Buffer System | pH | Degradation Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| Citrate | 3.0 | ||
| 4.0 | |||
| 5.0 | |||
| Acetate | 4.0 | ||
| 5.0 | |||
| 6.0 | |||
| Phosphate | 6.0 | ||
| 7.0 | |||
| 8.0 |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 M HCl, 60 °C, 24h | |||
| 0.1 M NaOH, RT, 24h | |||
| 3% H₂O₂, RT, 24h | |||
| Solid, 80 °C, 7 days | |||
| Photostability |
Conclusion
The protocols outlined in these application notes provide a robust framework for a comprehensive assessment of this compound stability in aqueous buffers. The data generated will be instrumental in identifying the optimal formulation conditions to ensure the stability and efficacy of this compound as a therapeutic agent. A thorough understanding of its degradation pathways will also aid in the development of appropriate analytical methods for quality control and release testing. By following these protocols, researchers and drug development professionals can significantly advance the development of stable and effective this compound-based pharmaceuticals.
References
- 1. ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 4. mdpi.com [mdpi.com]
- 5. pharmtech.com [pharmtech.com]
Application Notes and Protocols for Talopeptin in Cell-Based Metalloproteinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[1] Under physiological conditions, MMP activity is tightly regulated; however, dysregulation of MMPs is implicated in a variety of pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases. This has made MMPs significant targets for therapeutic intervention.
Talopeptin, a chemical compound derived from Streptomyces cultures, is a known reversible inhibitor of thermolysin and is expected to inhibit other metalloproteinases.[2] Its chemical structure is very similar to phosphoramidon, another well-characterized metalloproteinase inhibitor, differing only by a single stereocenter.[2] This document provides detailed application notes and protocols for the use of this compound in cell-based metalloproteinase assays, designed to assist researchers in the screening and characterization of MMP inhibitors.
Mechanism of Action
This compound acts as a competitive, transition-state analog inhibitor of metalloproteinases. The phosphonate group of this compound is believed to chelate the active site zinc ion, which is essential for the catalytic activity of these enzymes. This binding mimics the tetrahedral transition state of peptide bond hydrolysis, thus blocking the enzyme's activity. Modification of the tryptophan residue in this compound has been shown to completely abolish its inhibitory activity against thermolysin.[3]
References
- 1. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Studies on the chemical modification of tryptophan residues in thermolysin and in this compound (MKI) with N-bromosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
Stopped-Flow Kinetic Analysis of Talopeptin Binding to Metalloproteinases
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Talopeptin, also known as MKI, is a potent, reversible inhibitor of metalloproteinases, with thermolysin being a primary target.[1] Understanding the kinetics of its binding interaction with target enzymes is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Stopped-flow spectroscopy is a powerful technique for studying the pre-steady-state kinetics of fast biochemical reactions, including enzyme-inhibitor binding.[2][3] This method allows for the real-time monitoring of changes in spectroscopic signals, such as fluorescence or absorbance, on the millisecond timescale following the rapid mixing of reactants.[3]
This application note details the use of stopped-flow kinetic analysis to characterize the binding of this compound to a model metalloproteinase, thermolysin. The intrinsic tryptophan fluorescence of both this compound and thermolysin provides a convenient spectroscopic probe for monitoring the binding event. The binding of this compound to thermolysin results in an enhancement of tryptophan fluorescence, which can be monitored over time to determine the kinetic parameters of the interaction.[4]
Principle of the Assay
The stopped-flow apparatus rapidly mixes a solution of the enzyme (thermolysin) with a solution of the inhibitor (this compound). The binding of this compound to the active site of thermolysin induces a conformational change, leading to an increase in the fluorescence emission of tryptophan residues present in both the enzyme and the inhibitor. This change in fluorescence is monitored as a function of time. By analyzing the kinetic traces at various reactant concentrations, the association and dissociation rate constants (kon and koff) and the dissociation constant (Kd) can be determined.
The binding of this compound to thermolysin has been shown to follow a two-step mechanism. This involves a fast initial bimolecular binding step followed by a slower unimolecular isomerization of the enzyme-inhibitor complex. The observed increase in tryptophan fluorescence corresponds to this slow unimolecular step.
Data Presentation
The following table summarizes the quantitative kinetic data for the binding of this compound to thermolysin under specific experimental conditions, as determined by stopped-flow analysis.
| Parameter | Value | pH | Temperature (°C) | Method | Reference |
| Apparent second-order rate constant (kon)app | Decreases with increasing pH | 5.0 - 8.5 | 25 | Stopped-flow fluorescence | |
| Dissociation constant (Kd) | Agreement with Ki | 6.0 - 8.5 | 25 | Fluorometric titration | |
| Enthalpy of binding (ΔH°) | -12 kcal/mol | 5.5 | Not Specified | Temperature dependence of Ki |
Note: Specific values for (kon)app at each pH were not available in the consulted literature. The original study by Kitagishi and Hiromi (1983) should be consulted for this detailed data.
Experimental Protocol
This protocol describes a stopped-flow fluorescence experiment to determine the kinetics of this compound binding to thermolysin.
Materials and Reagents:
-
Thermolysin from Bacillus thermoproteolyticus
-
This compound (MKI)
-
Buffer solution (e.g., 50 mM MES, pH 5.0 - 7.0, or 50 mM Tris-HCl, pH 7.0 - 8.5) containing CaCl2 (e.g., 10 mM)
-
Stopped-flow spectrophotometer equipped with a fluorescence detector and a thermostatted cell holder
-
Syringes for the stopped-flow instrument
-
Spectrofluorometer for determining optimal excitation and emission wavelengths
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of thermolysin in the chosen buffer. Determine the precise concentration spectrophotometrically.
-
Prepare a stock solution of this compound in the same buffer.
-
Prepare a series of dilutions of the this compound stock solution to be used in the kinetic experiments.
-
Ensure all solutions are degassed before use to prevent bubble formation in the stopped-flow instrument.
-
-
Instrument Setup:
-
Set up the stopped-flow spectrophotometer according to the manufacturer's instructions.
-
Equilibrate the instrument and the sample syringes to the desired temperature (e.g., 25 °C).
-
Determine the optimal excitation wavelength for tryptophan fluorescence (typically around 280 nm or 295 nm) and set the emission wavelength to monitor the fluorescence enhancement (e.g., using a cutoff filter above 310 nm).
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the thermolysin solution.
-
Load the second syringe with one of the this compound solutions.
-
Initiate the rapid mixing of the two solutions. The instrument will automatically stop the flow and record the change in fluorescence intensity over time.
-
Collect several kinetic traces for each this compound concentration to ensure reproducibility.
-
Repeat the measurement for each of the different this compound concentrations.
-
Perform control experiments, such as mixing the enzyme solution with buffer alone, to account for any photobleaching or instrument drift.
-
-
Data Analysis:
-
The observed kinetic traces, which show an increase in fluorescence over time, should be fitted to a single exponential equation to obtain the apparent first-order rate constant (kapp) for each this compound concentration.
-
The relationship between kapp and the inhibitor concentration can be analyzed based on the proposed two-step binding mechanism: E + I ⇌ EI* → EI
-
Plot the obtained kapp values against the corresponding this compound concentrations.
-
The data should fit a hyperbolic function. The apparent second-order rate constant (kon)app can be determined from the initial slope of this plot at low inhibitor concentrations.
-
Visualizations
Experimental Workflow
Caption: Workflow for stopped-flow kinetic analysis of this compound binding.
This compound Inhibition Mechanism
Caption: Two-step mechanism of thermolysin inhibition by this compound.
References
- 1. Kinetics and thermodynamics of irreversible inhibition of matrix metalloproteinase 2 by a Co(III) Schiff base complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of hydrolysis of dansyl peptide substrates by thermolysin: analysis of fluorescence changes and determination of steady-state kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of the inhibition of matrix metalloproteinases: lessons from the study of tissue inhibitors of metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
troubleshooting poor solubility of Talopeptin in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of Talopeptin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
A1: this compound is a metalloproteinase inhibitor, specifically known to inhibit thermolysin.[1] Its chemical structure contains both hydrophobic (leucyl, tryptophan) and hydrophilic (a sugar moiety and a phosphonate group) components, which can make its solubility in aqueous solutions challenging.[1][2] Like many peptides, its solubility is influenced by factors such as pH, temperature, and the composition of the solvent.[3]
Q2: I am having trouble dissolving my lyophilized this compound powder. What is the recommended first step?
A2: Before attempting to dissolve the entire sample, it is highly recommended to test the solubility of a small aliquot to avoid potential loss of valuable material. Always allow the lyophilized powder to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation. The initial solvent to try is typically sterile, distilled water. However, given the hydrophobic residues in this compound, it may not readily dissolve in pure water.
Q3: My this compound did not dissolve in water. What should I try next?
A3: If water fails, the next step is to adjust the pH of the solution. The solubility of peptides is generally lowest at their isoelectric point (pI) and increases as the pH moves away from the pI. For a peptide like this compound with acidic (C-terminal carboxyl) and potentially basic groups, altering the pH can significantly improve solubility.
-
For potentially basic peptides (net positive charge): Try dissolving in a small amount of a dilute acidic solution, such as 10% acetic acid, and then slowly dilute with water to the desired concentration.
-
For potentially acidic peptides (net negative charge): Attempt to dissolve in a small amount of a dilute basic solution, like 0.1M ammonium bicarbonate, and then dilute with water.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, for peptides with significant hydrophobic character, using a small amount of an organic co-solvent is a common strategy. Dimethyl sulfoxide (DMSO) is a frequently used solvent as it can dissolve a wide range of polar and nonpolar compounds and is miscible with water.
Recommended Protocol for using DMSO:
-
Dissolve the this compound in a minimal amount of pure DMSO.
-
Once fully dissolved, slowly add this stock solution dropwise to your aqueous buffer while gently vortexing.
-
If the solution becomes cloudy, you have likely exceeded the solubility limit at that concentration.
Important Note: Be mindful of the final concentration of DMSO in your experimental setup, as it can be toxic to cells, typically tolerated at less than 1%.
Q5: Are there other techniques to improve the dissolution of this compound?
A5: Yes, several physical methods can aid in dissolving peptides:
-
Sonication: A brief sonication in a water bath can help break up aggregates and enhance solubility. It is advisable to cool the sample on ice between sonication bursts to prevent heating and potential degradation of the peptide.
-
Gentle Warming: Gently warming the solution can sometimes improve solubility. However, excessive heat should be avoided to prevent peptide degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter while preparing this compound solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Lyophilized powder does not dissolve in water. | This compound has significant hydrophobic character due to its leucine and tryptophan residues. | 1. Try adding a small amount of a dilute acid (e.g., 10% acetic acid) or base (e.g., 0.1M ammonium bicarbonate) to change the net charge of the peptide and increase its interaction with water. 2. Use a minimal amount of an organic co-solvent like DMSO to first dissolve the peptide, then slowly dilute with your aqueous buffer. |
| A precipitate forms after adding the this compound stock solution (in organic solvent) to the aqueous buffer. | The solubility limit of this compound in the final aqueous buffer has been exceeded. | 1. Prepare a more dilute final solution. 2. Increase the percentage of the organic co-solvent in the final solution, if your experiment allows. 3. Ensure the peptide stock solution is added very slowly to the vigorously stirring aqueous buffer. |
| The solution remains cloudy or contains visible particles after attempting dissolution. | Incomplete dissolution or aggregation of the peptide. | 1. Briefly sonicate the solution in a cooled water bath. 2. Gently warm the solution while monitoring for dissolution, but avoid excessive heat. 3. Centrifuge the solution to pellet any undissolved material before use to ensure an accurate concentration of the solubilized peptide. |
| The peptide appears to be degrading after dissolution. | The chosen solvent or pH is not optimal for this compound stability. Peptides containing tryptophan can be susceptible to oxidation. | 1. Prepare fresh solutions before each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. When preparing solutions, consider using oxygen-free solvents to minimize oxidation of the tryptophan residue. |
Experimental Protocols
Protocol 1: Stepwise pH Adjustment for this compound Dissolution
-
Add a small, measured amount of sterile distilled water to the lyophilized this compound.
-
Gently vortex the vial.
-
If the peptide does not dissolve, add 1-2 µL increments of 10% acetic acid, vortexing between each addition.
-
If it remains insoluble, try the same procedure with a fresh aliquot using 0.1M ammonium bicarbonate.
-
Once dissolved, the solution can be diluted with the desired aqueous buffer. Always check the final pH of the solution and adjust if necessary for your experiment.
Protocol 2: Dissolution using an Organic Co-solvent (DMSO)
-
Add a minimal volume of pure DMSO (e.g., 10-20 µL) to the lyophilized this compound to create a concentrated stock solution.
-
Ensure the peptide is completely dissolved by gentle vortexing.
-
Place your desired volume of aqueous buffer in a separate tube and begin stirring.
-
Slowly, add the this compound-DMSO stock solution drop-by-drop to the stirring buffer.
-
Monitor for any signs of precipitation. If the solution remains clear, your this compound is successfully dissolved.
Visualizations
Metalloproteinase (e.g., Thermolysin) Inhibition by this compound
Caption: Inhibition of metalloproteinase activity by this compound.
Troubleshooting Workflow for Poor this compound Solubility
Caption: Stepwise guide to troubleshooting this compound solubility.
References
Technical Support Center: Talopeptin Experimental Stability
For researchers, scientists, and drug development professionals working with Talopeptin, ensuring its stability throughout experimental procedures is critical for obtaining reliable and reproducible results. This guide provides troubleshooting advice and answers to frequently asked questions regarding this compound instability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical compound derived from Streptomyces cultures.[1] It functions as a reversible inhibitor of thermolysin and is also expected to inhibit other metalloproteinases.[1][2] Its inhibitory activity is crucial for its function in experimental settings.
Q2: What are the primary causes of peptide instability in experimental settings?
Peptide instability can be broadly categorized into chemical and physical instability.
-
Chemical Instability: This involves the alteration of the peptide's covalent structure through processes like oxidation, deamidation, hydrolysis, and racemization.[3] These reactions can be influenced by factors such as pH, temperature, and buffer composition.[4]
-
Physical Instability: This refers to changes in the peptide's higher-order structure, such as aggregation or precipitation, which can be triggered by factors like temperature, pH, and concentration.
Q3: I am observing a loss of this compound's inhibitory activity in my assay. What could be the cause?
A loss of inhibitory activity is a primary indicator of this compound degradation. Based on its structure, which includes a tryptophan residue, this compound may be susceptible to oxidation. Modification of this tryptophan residue has been shown to result in a near-complete loss of its inhibitory activity. Other potential causes include hydrolysis of peptide bonds or the phosphate group, particularly at non-optimal pH and elevated temperatures.
Q4: How should I properly store this compound to ensure its stability?
For long-term storage, lyophilized this compound should be stored at -20°C or -80°C, protected from light. Once reconstituted, it is recommended to prepare single-use aliquots to minimize freeze-thaw cycles, which can accelerate degradation. These aliquots should be stored at -20°C or colder.
Q5: What is the best way to reconstitute lyophilized this compound?
It is recommended to use sterile, pH-neutral (pH 5-7) buffers for reconstitution. The choice of buffer can significantly impact stability, as certain buffer species can catalyze degradation. Avoid prolonged exposure to alkaline conditions (pH > 8) to minimize the risk of racemization and other base-catalyzed degradation pathways.
Troubleshooting Guide: this compound Instability
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Action |
| Reduced or No Biological Activity | Peptide Degradation: Improper storage (temperature, light exposure), repeated freeze-thaw cycles of reconstituted solution. | Store lyophilized this compound at -20°C or -80°C, protected from light. After reconstitution, create single-use aliquots and store them at -20°C or colder to prevent freeze-thaw cycles. |
| Oxidation: The tryptophan residue in this compound is susceptible to oxidation, leading to loss of activity. | Handle the peptide in an oxygen-reduced environment if feasible. Consider purging vials with an inert gas like nitrogen or argon. The use of antioxidants in the buffer may be beneficial if compatible with the experimental design. | |
| Hydrolysis: Cleavage of peptide bonds or the phosphate group can occur at non-optimal pH and temperature. | Use sterile, pH-neutral (pH 5-7) buffers for reconstitution and experiments. Avoid prolonged exposure to acidic or alkaline conditions. | |
| Precipitation or Cloudiness in Solution | Peptide Aggregation: Physical instability leading to the formation of insoluble aggregates. | Visually inspect the solution for any signs of precipitation. Ensure the peptide is fully dissolved. If solubility is a concern, consult the manufacturer's instructions for appropriate solvents. |
| Inconsistent Results Between Experiments | Variable Peptide Quality: Degradation occurring inconsistently across different aliquots or preparations. | Adhere strictly to standardized protocols for storage, reconstitution, and handling. Use fresh aliquots for each experiment to ensure consistency. |
| Hygroscopicity: Peptides can absorb moisture from the environment, affecting concentration and stability. | Allow lyophilized powder to equilibrate to room temperature in a desiccator before opening to prevent condensation. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least one to two hours before opening. This minimizes water condensation on the powder.
-
Solvent Addition: Using a calibrated pipette, add the recommended volume of a sterile, pH-neutral buffer (e.g., pH 7.0) to the vial.
-
Dissolution: Gently swirl or pipette the solution up and down to ensure complete dissolution. Avoid vigorous vortexing, which can promote aggregation.
-
Aliquoting: Immediately after reconstitution, divide the solution into single-use aliquots.
-
Storage: Store the aliquots at -20°C or -80°C until use.
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation: Prepare solutions of this compound in different buffers (e.g., pH 5, 7, 9) and at various temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition.
-
HPLC Analysis: Analyze the aliquots using a reverse-phase high-performance liquid chromatography (RP-HPLC) system.
-
Data Analysis: Integrate the peak area of the intact this compound and any degradation products.
-
Kinetics Calculation: Calculate the percentage of remaining intact this compound at each time point relative to the initial (T=0) sample. Plot the percentage of intact this compound versus time to determine the degradation kinetics under each condition.
Data Presentation
Table 1: Example Data Table for Monitoring this compound Stability
This table can be used to record and compare the stability of this compound under different experimental conditions.
| Condition | Time (hours) | Intact this compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Observations |
| pH 5, 4°C | 0 | 100 | 0 | 0 | Clear solution |
| 24 | |||||
| 48 | |||||
| pH 7, 25°C | 0 | 100 | 0 | 0 | Clear solution |
| 24 | |||||
| 48 | |||||
| pH 9, 37°C | 0 | 100 | 0 | 0 | Clear solution |
| 24 | |||||
| 48 |
Visualizations
Caption: Workflow for handling this compound to minimize instability.
Caption: Potential degradation pathways for this compound.
References
avoiding off-target effects of Talopeptin in complex biological samples
Welcome to the Technical Support Center for Talopeptin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding off-target effects when using this compound in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a reversible inhibitor of certain metalloproteases, originally isolated from Streptomyces. Its primary and most well-characterized target is thermolysin. Given its structural similarity to phosphoramidon, it is expected to inhibit other metalloproteases that are sensitive to phosphoramidon.[1]
Q2: What are the potential off-target effects of this compound?
While this compound is a specific inhibitor of thermolysin and some other endo-type metalloproteases, it may exhibit off-target effects, particularly at higher concentrations.[1] Potential off-targets can include other matrix metalloproteinases (MMPs) and metalloendopeptidases. It is crucial to determine the optimal concentration of this compound to minimize these effects.
Q3: How can I minimize non-specific binding of this compound in my experiments?
Minimizing non-specific binding is critical for obtaining accurate results. Several strategies can be employed:
-
Optimize Blocker Usage: Use blocking agents like Bovine Serum Albumin (BSA) or casein in your assay buffers.
-
Adjust Buffer Composition: The addition of non-ionic detergents, such as Tween-20, can help reduce hydrophobic interactions. Increasing the salt concentration of your buffer can also mitigate charge-based non-specific binding.
-
Control Inhibitor Concentration: Use the lowest effective concentration of this compound as determined by a dose-response experiment.
Q4: What are the best practices for preparing and storing complex biological samples for use with this compound?
Proper sample handling is essential to maintain the integrity of your experiment.
-
Plasma: Collect blood in tubes containing an anticoagulant like heparin and centrifuge as soon as possible to separate the plasma. Samples can be stored at -80°C.
-
Tissue Homogenates: Homogenize fresh or frozen tissue in a suitable lysis buffer, often containing a cocktail of protease inhibitors to protect against degradation by proteases not targeted by this compound. Centrifuge the homogenate to remove cellular debris and store the supernatant at -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Background Signal | 1. Non-specific binding of this compound to assay components. 2. Endogenous enzyme activity in the sample. | 1. a) Increase the concentration of the blocking agent (e.g., BSA from 1% to 3%). b) Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer. 2. a) Include a "no inhibitor" control to quantify background activity. b) Consider a pre-clearing step for your sample, if applicable. |
| Low or No Inhibition | 1. This compound degradation. 2. Incorrect this compound concentration. 3. Target enzyme is inactive. | 1. a) Prepare fresh this compound solutions for each experiment. b) Check the storage conditions of your this compound stock. 2. a) Verify the concentration of your this compound stock solution. b) Perform a dose-response curve to determine the optimal inhibitory concentration. 3. a) Run a positive control with a known active enzyme. b) Ensure proper storage and handling of the enzyme. |
| Inconsistent Results | 1. Variability in sample preparation. 2. Pipetting errors. 3. Assay drift during measurement. | 1. a) Standardize your sample collection and preparation protocol. b) Use the same batch of reagents for all comparative experiments. 2. a) Use calibrated pipettes and proper pipetting techniques. b) Prepare a master mix of reagents to minimize variability. 3. a) Allow all reagents and plates to equilibrate to room temperature before starting the assay. b) Read plates in a consistent and timely manner. |
Quantitative Data
Due to the limited availability of comprehensive screening data for this compound, the following table includes IC50 values for its close structural analog, Phosphoramidon , against a selection of metalloproteases. This data can be used as a predictive guide for the potential cross-reactivity of this compound.
| Enzyme | Common Name | Phosphoramidon IC50 (µM) |
| Endothelin-Converting Enzyme | ECE | 3.5[2] |
| Neprilysin | NEP | 0.034[2] |
| Angiotensin-Converting Enzyme | ACE | 78[2] |
This table provides a reference for the potential inhibitory spectrum of this compound based on its structural analog. Researchers should perform their own dose-response experiments to determine the specific activity of this compound against their target of interest and potential off-targets.
Experimental Protocols
Protocol 1: Determining this compound Specificity in a Complex Biological Sample (e.g., Plasma)
This protocol outlines a method to assess the inhibitory activity of this compound on a target metalloprotease in a plasma sample.
Materials:
-
Human plasma (heparinized)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorogenic metalloprotease substrate specific to the target of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma on ice.
-
Centrifuge the plasma at 10,000 x g for 10 minutes at 4°C to remove any precipitates.
-
Dilute the plasma in Assay Buffer. The optimal dilution factor should be determined empirically to ensure the enzyme activity falls within the linear range of the assay.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of diluted plasma to each well.
-
Add 25 µL of the this compound dilutions to the sample wells. For control wells, add 25 µL of Assay Buffer (no inhibitor) and 25 µL of a known broad-spectrum metalloprotease inhibitor (positive control).
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Prepare the fluorogenic substrate solution in Assay Buffer according to the manufacturer's instructions.
-
Add 25 µL of the substrate solution to all wells to initiate the reaction.
-
Immediately place the plate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths.
-
Monitor the fluorescence intensity kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the reaction rates to the "no inhibitor" control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: General Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background signal.
Signaling Pathways and Experimental Workflows
This compound Inhibition of a Target Metalloprotease
Caption: Mechanism of this compound inhibition.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for evaluating this compound specificity.
References
Technical Support Center: Improving the Accuracy of Talopeptin IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy and reliability of Talopeptin IC50 determination in metalloproteinase inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit metalloproteinases?
A1: this compound, with the chemical formula N-(6-deoxy-α-l-talopyranosyloxyphospho)-l-leucyl-l-tryptophan, is a reversible inhibitor of certain metalloproteinases.[1] Its mechanism of action is similar to that of phosphoramidon, acting as a transition-state analogue that binds to the active site of the enzyme.[2] The tryptophan residue within this compound's structure is crucial for its inhibitory activity; modification of this residue leads to a near-complete loss of its ability to inhibit thermolysin.
Q2: Which metalloproteinases are inhibited by this compound?
A2: this compound is a known specific inhibitor of thermolysin and other endo-type metalloproteinases.[1] While it is expected to inhibit other metalloproteinases due to its structural similarity to other broad-spectrum inhibitors, detailed IC50 values across a wide range of metalloproteinases are not extensively documented in publicly available literature.
Q3: What are the critical factors to consider for accurate this compound IC50 determination?
A3: Several factors can significantly impact the accuracy of IC50 values:
-
Enzyme Quality: The purity and activity of the metalloproteinase preparation are paramount.
-
Substrate Concentration: The concentration of the substrate relative to its Michaelis-Menten constant (Km) will influence the apparent IC50 value for competitive inhibitors.
-
Assay Conditions: pH, temperature, and incubation time must be carefully controlled and kept consistent across experiments.
-
Solvent Effects: The concentration of organic solvents (like DMSO), often used to dissolve inhibitors, should be minimized and consistent across all wells.
-
Compound Stability and Solubility: The stability and solubility of this compound in the assay buffer need to be confirmed to ensure accurate concentrations.
Q4: How should I choose the range of this compound concentrations for my assay?
A4: It is advisable to perform a preliminary range-finding experiment with a wide range of this compound concentrations (e.g., from nanomolar to micromolar) to determine the approximate IC50 value. For the definitive experiment, a series of 8-10 concentrations should be chosen, bracketing the estimated IC50, with several points above and below the 50% inhibition mark to ensure a complete sigmoidal dose-response curve.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in IC50 Values Between Experiments | Inconsistent assay conditions (temperature, incubation time). | Strictly standardize all assay parameters. Use a temperature-controlled plate reader. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Instability of this compound or enzyme. | Prepare fresh solutions of this compound and enzyme for each experiment. Avoid repeated freeze-thaw cycles of the enzyme. | |
| No or Low Inhibition Observed | Inactive this compound. | Verify the integrity and purity of the this compound stock. Chemical modification of the tryptophan residue can inactivate it. |
| Incorrect enzyme or substrate. | Confirm the identity and activity of the metalloproteinase and the suitability of the substrate. | |
| This compound concentration is too low. | Perform a wider range-finding experiment to ensure appropriate concentrations are being tested. | |
| Incomplete Inhibition Curve (No Upper or Lower Plateau) | This compound concentration range is too narrow. | Broaden the range of inhibitor concentrations to ensure the curve reaches both 0% and 100% inhibition. |
| Solubility issues with this compound at high concentrations. | Visually inspect for precipitation. If necessary, adjust the solvent or use a different formulation, ensuring the final solvent concentration remains low and consistent. | |
| High Background Signal | Substrate instability or spontaneous degradation. | Run a control with substrate and buffer only (no enzyme) to assess background fluorescence/absorbance. |
| Contaminating proteases in the enzyme preparation. | Use a highly purified enzyme preparation. |
Experimental Protocols
Detailed Methodology for this compound IC50 Determination against Thermolysin
This protocol provides a general framework. Specific concentrations and incubation times may require optimization based on the specific substrate and laboratory conditions.
1. Materials and Reagents:
-
Thermolysin (from Bacillus thermoproteolyticus)
-
This compound
-
Fluorogenic substrate for thermolysin (e.g., Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2 and 150 mM NaCl
-
DMSO (for dissolving this compound)
-
96-well black microplates
-
Fluorescence plate reader
2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a working solution of thermolysin in assay buffer (e.g., 2X final concentration).
-
Prepare a working solution of the fluorogenic substrate in assay buffer (e.g., 2X final concentration, typically at or below the Km).
-
-
Assay Setup:
-
Create a serial dilution of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
This compound solution at various concentrations (or buffer for control wells).
-
Thermolysin solution.
-
-
Include the following controls:
-
100% Activity Control: Enzyme, substrate, and buffer (no inhibitor).
-
0% Activity Control (Blank): Substrate and buffer (no enzyme).
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes to allow this compound to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate.
-
Monitor the increase in fluorescence over time (kinetic read). The rate of the reaction is proportional to the slope of the linear portion of the fluorescence versus time curve.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes) for each concentration of this compound.
-
Normalize the data by expressing the inhibited rates as a percentage of the uninhibited (100% activity) control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Data Presentation
Reported Inhibitory Activity of this compound
| Enzyme | Organism | IC50 / Ki | Notes |
| Thermolysin | Bacillus thermoproteolyticus | Ki ~ 2.6 x 10⁻⁸ M | This compound is a potent, specific inhibitor. |
| Carboxypeptidase A | Bovine pancreas | Slight inhibition at 10⁻⁴ M | Not a primary target. |
| Other Zn(II)-enzymes | (e.g., superoxide dismutase, alkaline phosphatase) | No significant inhibition at 10⁻⁴ M | Demonstrates specificity for certain metalloproteinases.[1] |
Note: Comprehensive IC50 data for this compound against a wide array of metalloproteinases is limited in publicly accessible literature. Researchers should determine the IC50 for their specific enzyme of interest empirically.
Visualizations
Logical Workflow for Troubleshooting IC50 Determination
Caption: A logical workflow for troubleshooting inconsistent IC50 results.
Mechanism of Competitive Inhibition by this compound
References
how to prevent degradation of Talopeptin stock solutions
For researchers, scientists, and drug development professionals utilizing Talopeptin, ensuring the stability and integrity of stock solutions is paramount for reproducible and accurate experimental outcomes. This technical support center provides detailed guidance on preventing the degradation of this compound stock solutions, presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound?
For maximum stability, it is highly recommended to store this compound in its lyophilized powder form at -20°C or colder, protected from light and moisture.[1][2][3][4][5] Lyophilized peptides are significantly more stable than their dissolved counterparts. Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly decrease the long-term stability of the peptide.
Q2: What is the primary cause of this compound degradation in solution?
The chemical structure of this compound includes a tryptophan residue, which is highly susceptible to oxidation. Oxidation is a major pathway for chemical instability in peptides containing susceptible amino acids. Additionally, like other peptides, this compound in solution can be prone to hydrolysis (cleavage of peptide bonds), particularly at non-optimal pH values, and physical instability such as aggregation.
Q3: What is the best solvent for preparing this compound stock solutions?
Q4: How should I store my this compound stock solution?
Once prepared, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. These aliquots should be stored at -20°C or, for longer-term storage, at -80°C. It is advisable to use the prepared solution within one month when stored at -20°C. For immediate use, solutions can be kept at 4°C for a very short period (1-2 days), but long-term refrigeration is not recommended.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of inhibitory activity in my assay. | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution from lyophilized powder. 2. Ensure the stock solution was stored properly (aliquoted, frozen at ≤ -20°C, and protected from light). 3. Consider performing a concentration determination of the stock solution using UV spectroscopy (measuring absorbance at 280 nm for the tryptophan residue). |
| Precipitate observed in the stock solution upon thawing. | Peptide aggregation or poor solubility. | 1. Gently vortex or sonicate the solution to aid in re-dissolving the peptide. Avoid excessive heating. 2. If the precipitate persists, the solution may be supersaturated. Consider preparing a new, less concentrated stock solution. 3. Ensure the pH of the buffer is within the optimal range for this compound stability (generally pH 5-7 for peptides). |
| Inconsistent results between experiments. | Inconsistent concentration of active this compound due to degradation or improper handling. | 1. Strictly adhere to aliquoting and single-use of stock solutions to avoid variability from freeze-thaw cycles. 2. Always allow the lyophilized powder to equilibrate to room temperature in a desiccator before weighing and reconstitution. 3. Use a consistent, high-quality solvent and buffer for all preparations. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Equilibration: Remove the vial of lyophilized this compound from the freezer and place it in a desiccator at room temperature for at least 30 minutes to prevent moisture condensation.
-
Solvent Preparation: Prepare a sterile, deoxygenated buffer at a slightly acidic pH (e.g., pH 5-7). To deoxygenate, bubble nitrogen or argon gas through the buffer for 15-20 minutes.
-
Reconstitution: Using a sterile pipette, add the desired volume of the prepared buffer to the vial of this compound to achieve the target stock concentration (e.g., 1-10 mg/mL is a common starting point for peptides with unknown solubility).
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. If necessary, brief sonication in a water bath can be used to aid dissolution, but avoid excessive heating.
-
Aliquoting: Immediately after dissolution, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Assessing this compound Stability (Example)
This protocol outlines a basic experiment to assess the stability of a this compound stock solution over time.
-
Preparation: Prepare a fresh stock solution of this compound as described above and determine its initial concentration and activity.
-
Incubation: Store aliquots of the stock solution under different conditions to be tested (e.g., 4°C, room temperature, -20°C with repeated freeze-thaw cycles).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each condition.
-
Analysis: Analyze the samples using the following methods:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the intact this compound from its degradation products. A reverse-phase C18 column is often suitable for peptides.
-
Mass Spectrometry (MS): To identify the mass of the degradation products and elucidate the degradation pathway.
-
Functional Assay: To measure the inhibitory activity of this compound against its target enzyme (e.g., thermolysin).
-
-
Data Analysis: Compare the results at each time point to the initial sample to determine the rate and extent of degradation under each storage condition.
Visualizing Degradation and Prevention
Key Factors Influencing this compound Stability
Caption: Key chemical and physical pathways of this compound degradation and influencing factors.
Recommended Workflow for Handling this compound
Caption: A stepwise workflow for the proper handling and storage of this compound.
References
- 1. Studies on the chemical modification of tryptophan residues in thermolysin and in this compound (MKI) with N-bromosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijmr.net.in [ijmr.net.in]
- 3. file.glpbio.com [file.glpbio.com]
- 4. Degradation kinetics | PPTX [slideshare.net]
- 5. Degradation kinetics of tolrestat - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected results in Talopeptin inhibition studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in Talopeptin inhibition studies.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Question: Why am I observing lower than expected or no inhibition of the target metalloproteinase with this compound?
Possible Causes and Solutions:
-
Incorrect this compound Concentration:
-
Solution: Verify the calculations for your this compound dilutions. It is advisable to perform a concentration-response curve to determine the IC50 value and ensure you are working within the effective concentration range.
-
-
This compound Degradation:
-
Solution: this compound, being a peptide-like molecule, may be susceptible to degradation. Prepare fresh stock solutions and store them appropriately, protected from light and at the recommended temperature (-20°C or lower). Avoid repeated freeze-thaw cycles. Consider testing the integrity of your this compound stock using an appropriate analytical method if degradation is suspected.
-
-
Suboptimal Assay Conditions:
-
Solution: Metalloproteinase activity is highly dependent on pH, temperature, and the presence of cofactors. Ensure your assay buffer has the optimal pH for the specific enzyme you are studying. Most metalloproteinases are active at a neutral or slightly alkaline pH. Maintain a constant temperature throughout the assay, typically 37°C.
-
-
Presence of Chelating Agents:
-
Solution: this compound inhibits metalloproteinases by interacting with the zinc ion in the active site. If your buffer or sample contains strong chelating agents like EDTA, they can remove the essential zinc ion from the enzyme, leading to inactivation and masking the inhibitory effect of this compound. Use a buffer free of strong chelating agents. If their presence is unavoidable, their concentration should be minimized and controlled across all experiments.
-
-
Inactive Enzyme:
-
Solution: Ensure the metalloproteinase used in the assay is active. Include a positive control (enzyme without inhibitor) in every experiment to confirm robust enzyme activity. If the positive control shows low activity, obtain a fresh batch of the enzyme or troubleshoot the enzyme storage and handling procedures.
-
Question: I am seeing inconsistent or highly variable results between replicate experiments. What could be the cause?
Possible Causes and Solutions:
-
Pipetting Errors:
-
Solution: Inaccurate pipetting, especially of small volumes of concentrated enzyme or inhibitor, can lead to significant variability. Use calibrated pipettes and appropriate pipetting techniques. For highly viscous solutions, consider using positive displacement pipettes.
-
-
Incomplete Mixing:
-
Solution: Ensure all components of the reaction mixture are thoroughly mixed before starting the measurement. This is particularly important after the addition of the enzyme or substrate.
-
-
Temperature Fluctuations:
-
Solution: Maintain a stable and uniform temperature for all wells of the microplate throughout the incubation and reading steps. Use a temperature-controlled plate reader and pre-warm all reagents to the assay temperature.
-
-
Edge Effects in Microplates:
-
Solution: The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentrations. To minimize this, avoid using the outermost wells for critical samples or ensure the plate is properly sealed during incubation. Filling the outer wells with buffer or water can also help to create a more uniform environment.
-
-
Substrate or Inhibitor Precipitation:
-
Solution: Visually inspect your solutions for any signs of precipitation. This compound's solubility may be limited in certain buffers. If precipitation is observed, you may need to adjust the buffer composition, pH, or add a small amount of a co-solvent like DMSO. Ensure the final concentration of any co-solvent does not affect enzyme activity.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a reversible inhibitor of thermolysin and other metalloproteinases.[1] Its inhibitory action is primarily due to the chelation of the essential zinc ion (Zn2+) within the active site of these enzymes.[2][3] This interaction prevents the substrate from binding and being hydrolyzed.
Q2: What are the typical target enzymes for this compound?
This compound is known to be a potent inhibitor of thermolysin.[1] It is also expected to inhibit other endo-type metalloproteinases.[1] The inhibitory spectrum may vary, and it is recommended to determine the IC50 value for each specific metalloproteinase of interest.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in a suitable solvent, such as DMSO, to create a concentrated stock solution. This stock solution should then be aliquoted and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. For aqueous working solutions, use a buffer appropriate for your assay. The stability of this compound in aqueous solutions can be pH and temperature-dependent. It is advisable to prepare fresh working solutions for each experiment.
Q4: What controls should I include in my this compound inhibition assay?
-
Negative Control (No enzyme): Contains all reaction components except the enzyme. This helps to determine the background signal.
-
Positive Control (No inhibitor): Contains all reaction components, including the enzyme, but no this compound. This represents 100% enzyme activity.
-
Vehicle Control: If this compound is dissolved in a solvent like DMSO, this control should contain the same concentration of the solvent as the experimental wells to account for any effects of the solvent on enzyme activity.
-
Known Inhibitor Control (Optional): Using a well-characterized inhibitor for your target metalloproteinase can help validate the assay system.
Q5: My results suggest non-competitive or uncompetitive inhibition. Is this expected for this compound?
While the primary mechanism of many metalloproteinase inhibitors involves direct competition with the substrate for the active site, the exact mode of inhibition can vary. To definitively determine the mechanism of inhibition (competitive, non-competitive, uncompetitive, or mixed), it is necessary to perform kinetic studies by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using methods like Lineweaver-Burk or Michaelis-Menten plots.
Data Presentation
Table 1: Illustrative IC50 Values of Metalloproteinase Inhibitors
| Inhibitor | Target Enzyme | IC50 (nM) | Reference |
| Marimastat | MMP-1 | 5 | |
| Marimastat | MMP-2 | 4 | |
| Marimastat | MMP-9 | 3 | |
| Ilomastat | MMP-1 | 0.4 | |
| Ilomastat | MMP-8 | 0.5 | |
| Ilomastat | MMP-13 | 0.2 |
Note: These are example values for common metalloproteinase inhibitors and are not specific to this compound. Researchers should experimentally determine the IC50 of this compound for their specific enzyme of interest.
Experimental Protocols
Detailed Methodology for a Thermolysin Inhibition Assay using a Fluorogenic Substrate
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 10 mM CaCl2.
-
Thermolysin Stock Solution: Prepare a 1 mg/mL stock solution of thermolysin in the assay buffer. Aliquot and store at -80°C.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.
-
Fluorogenic Substrate Stock Solution: Prepare a 10 mM stock solution of a suitable fluorogenic thermolysin substrate (e.g., Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2) in DMSO. Store protected from light at -20°C.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Also, prepare a vehicle control with the same final DMSO concentration.
-
In a 96-well black microplate, add 50 µL of the diluted this compound solutions or vehicle control to the appropriate wells.
-
Add 25 µL of a diluted thermolysin solution (e.g., 1 µg/mL in assay buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate working solution by diluting the stock solution in assay buffer to the desired final concentration (e.g., 10 µM).
-
Initiate the reaction by adding 25 µL of the substrate working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for the example substrate) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Mandatory Visualization
Caption: Experimental workflow for a this compound inhibition assay.
Caption: Troubleshooting flowchart for this compound inhibition studies.
Caption: A simplified MAPK/ERK signaling pathway leading to MMP expression.
References
Technical Support Center: Refining Experimental Design for Talopeptin Kinetic Analysis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for the kinetic analysis of Talopeptin, a known metalloprotease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzyme does it inhibit?
A1: this compound (N-(6-deoxy-α-l-talopyranosyloxyphospho)-l-leucyl-l-tryptophan) is a specific inhibitor of thermolysin and other endo-type metalloproteases.[1] Thermolysin, a thermostable neutral metalloproteinase produced by Bacillus thermoproteolyticus, is often used as a model for human matrix metalloproteinases (MMPs) due to structural similarities in their active sites.[2]
Q2: What is the mechanism of action for this compound?
A2: this compound acts as a competitive inhibitor, binding to the active site of thermolysin. The binding kinetics have been studied using techniques like the stopped-flow method, which monitors the enhancement of tryptophan fluorescence upon complex formation.[3] The interaction is characterized by a two-step mechanism: a fast initial binding followed by a slower conformational change.[3]
Q3: Which experimental conditions are critical for reliable kinetic data?
A3: Several factors must be strictly controlled for reproducible results in enzyme assays:[4]
-
pH: The catalytic activity of thermolysin is pH-dependent, with an optimal pH range that can vary depending on the substrate used (typically between pH 5.8 and 7.3).
-
Temperature: As a thermostable enzyme, thermolysin is active over a range of temperatures. However, its kinetics can show non-linear Arrhenius behavior, so a consistent temperature should be maintained throughout the experiment.
-
Buffer Composition: The type and ionic strength of the buffer can influence enzyme activity. It is crucial to use a buffer system that does not interfere with the assay.
-
Enzyme and Substrate Concentrations: The concentrations of both the enzyme and the substrate should be carefully chosen to ensure initial velocity conditions are met.
Q4: How do I determine the IC50 value for this compound?
A4: The half-maximal inhibitory concentration (IC50) is determined by measuring the enzyme's activity at a range of this compound concentrations. A common method involves performing a serial dilution of this compound and measuring the corresponding enzyme activity. The results are then plotted as percent inhibition versus the logarithm of the inhibitor concentration to obtain a sigmoidal dose-response curve, from which the IC50 value can be calculated.
Q5: What is the difference between IC50 and Ki?
A5: The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. The inhibition constant (Ki), on the other hand, is an intrinsic measure of the affinity of the inhibitor for the enzyme. For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | 1. Improper enzyme storage: Repeated freeze-thaw cycles or incorrect storage temperature can lead to denaturation. 2. Incorrect assay conditions: pH, temperature, or buffer composition may be suboptimal. 3. Enzyme concentration is too low. | 1. Aliquot the enzyme upon receipt and store at the recommended temperature. Avoid repeated freezing and thawing. 2. Verify the pH of your buffer and ensure the assay temperature is appropriate for thermolysin. 3. Prepare a fresh, more concentrated enzyme stock solution. |
| Inconsistent or Non-Reproducible Results | 1. Pipetting errors: Inaccurate pipetting can lead to significant variability. 2. Inconsistent incubation times: Timing is critical in kinetic assays. 3. "Edge effect" in microplates: Evaporation from wells on the outer edges of a microplate can concentrate reactants. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Use a multichannel pipette or an automated liquid handler to start reactions simultaneously. 3. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| High Background Signal | 1. Substrate instability: The substrate may be degrading spontaneously. 2. Contaminating substances: The sample or buffer may contain interfering substances. | 1. Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. 2. Test for interference by running the assay with and without the suspected contaminant. Consider sample purification. |
| Difficulty Determining IC50 | 1. Inappropriate inhibitor concentration range: The concentrations tested may be too high or too low to generate a full sigmoidal curve. 2. Inhibitor insolubility: this compound may not be fully dissolved at higher concentrations. | 1. Perform a wide range of serial dilutions (e.g., logarithmic dilutions) to capture the full dose-response curve. 2. Ensure this compound is fully dissolved in the assay buffer. A small amount of a co-solvent like DMSO may be used, but its final concentration in the assay should be low and consistent across all wells. |
Data Presentation
Table 1: Hypothetical Kinetic Parameters for Thermolysin with and without this compound
| Condition | Substrate | Km (µM) | Vmax (µmol/min) | kcat (s⁻¹) | Ki (nM) |
| No Inhibitor | FAGLA | 250 | 1.5 | 75 | N/A |
| + 10 nM this compound | FAGLA | 500 | 1.5 | 75 | 5.2 |
| + 20 nM this compound | FAGLA* | 750 | 1.5 | 75 | 5.1 |
*FAGLA: N-(3-[2-Furyl]acryloyl)-Glycyl-L-Leucine Amide
Table 2: Example IC50 Determination Data for this compound
| This compound (nM) | Log [this compound] | Enzyme Activity (%) | % Inhibition |
| 0.1 | -1.0 | 98.2 | 1.8 |
| 1 | 0.0 | 85.1 | 14.9 |
| 5 | 0.7 | 52.3 | 47.7 |
| 10 | 1.0 | 30.1 | 69.9 |
| 50 | 1.7 | 12.5 | 87.5 |
| 100 | 2.0 | 8.9 | 91.1 |
Experimental Protocols
Protocol: Thermolysin Inhibition Assay using a Fluorogenic Substrate
This protocol is adapted from a general method for determining the activity of M4 family metalloprotease inhibitors.
1. Materials and Reagents:
-
Thermolysin from Bacillus thermoproteolyticus
-
This compound
-
Fluorogenic peptide substrate (e.g., Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5
-
DMSO (for dissolving this compound and substrate)
-
Black 96-well microplate
-
Microplate reader with fluorescence detection (Excitation/Emission wavelengths appropriate for the chosen substrate)
2. Stock Solution Preparation:
-
Thermolysin: Prepare a 1 mg/mL stock solution in the assay buffer. Determine the precise concentration using absorbance at 280 nm. Dilute further in assay buffer to the desired working concentration (e.g., 10 nM).
-
Substrate: Prepare a 10 mM stock solution in DMSO. Dilute in assay buffer to the desired working concentration (typically at or below the Km value).
-
This compound: Prepare a 1 mM stock solution in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for IC50 determination.
3. Assay Procedure:
-
Add 50 µL of assay buffer to each well of a black 96-well plate.
-
Add 10 µL of each this compound dilution to the appropriate wells. For control wells (no inhibitor), add 10 µL of assay buffer containing the same final concentration of DMSO.
-
Add 20 µL of the thermolysin working solution to all wells.
-
Incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate working solution to all wells.
-
Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30 minutes) or as an endpoint reading after a fixed time.
4. Data Analysis:
-
For kinetic reads, determine the initial reaction velocity (v₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (v₀ with inhibitor / v₀ without inhibitor)).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for this compound kinetic analysis.
Caption: Inhibition of metalloprotease-mediated signaling by this compound.
Caption: Troubleshooting decision tree for kinetic analysis.
References
- 1. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prosequence of thermolysin acts as an intramolecular chaperone when expressed in trans with the mature sequence in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermolysin - Wikipedia [en.wikipedia.org]
- 4. pH and temperature dependences of thermolysin catalysis. Catalytic role of zinc-coordinated water - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Talopeptin and Phosphoramidon as Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two closely related microbial-derived metalloproteinase inhibitors, Talopeptin and Phosphoramidon. Both compounds are potent, reversible, and competitive inhibitors of a range of metalloproteinases, with a primary and well-characterized inhibitory activity against thermolysin. Their structural similarities and inhibitory profiles make them valuable tools in metalloproteinase research and potential starting points for drug design.
Structural and Mechanistic Similarity
This compound and phosphoramidon share a nearly identical chemical structure, differing only in the stereochemistry of a single hydroxyl group on the sugar moiety.[1][2] This minor structural variance has been reported to have a negligible impact on their inhibitory activity against thermolysin.[1] Both compounds function as transition-state analogues, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis by metalloproteinases.[1]
Quantitative Comparison of Inhibitory Activity
| Target Enzyme | Inhibitor | IC50 | Ki | Reference(s) |
| Thermolysin | Phosphoramidon | - | 28 nM | |
| Neprilysin (NEP, Neutral Endopeptidase 24.11) | Phosphoramidon | 34 nM | 3 nM | |
| Endothelin-Converting Enzyme-1 (ECE-1) | Phosphoramidon | 3.5 µM | - | |
| Angiotensin-Converting Enzyme (ACE) | Phosphoramidon | 78 µM | - | |
| Pseudolysin | Phosphoramidon | - | 250 nM |
Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., substrate concentration, pH).
Due to their structural analogy, this compound is a known potent inhibitor of thermolysin and is expected to exhibit a similar inhibitory spectrum against other metalloproteinases like neprilysin.
Experimental Protocols
The following protocols describe common methods for assessing the inhibitory efficacy of compounds like this compound and phosphoramidon against metalloproteinases.
Thermolysin Inhibition Assay (Fluorometric)
This method utilizes a quenched fluorescent substrate to measure the enzymatic activity of thermolysin and the inhibitory effect of test compounds.
Materials:
-
Thermolysin from Bacillus thermoproteolyticus
-
Quenched fluorescent substrate (e.g., Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2
-
Inhibitors: this compound and Phosphoramidon
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare stock solutions of this compound and phosphoramidon in a suitable solvent (e.g., DMSO).
-
In the wells of a 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of various concentrations of the inhibitors (this compound or phosphoramidon) to the wells. Include a control with no inhibitor.
-
Add 20 µL of the thermolysin solution (pre-diluted in assay buffer to a working concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the fluorescent substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 328 nm and emission at 393 nm) at regular intervals for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Endothelin-Converting Enzyme (ECE) Inhibition Assay
This assay measures the conversion of Big Endothelin-1 (Big ET-1) to Endothelin-1 (ET-1) and its inhibition.
Materials:
-
Recombinant human ECE-1
-
Big Endothelin-1 (human)
-
Inhibitors: this compound and Phosphoramidon
-
Assay Buffer: 50 mM Tris-HCl, pH 7.0
-
Stop Solution: e.g., 0.1% Trifluoroacetic Acid (TFA)
-
ET-1 ELISA kit
Procedure:
-
In a microcentrifuge tube, combine the ECE-1 enzyme with various concentrations of the inhibitor in the assay buffer.
-
Incubate for 15 minutes at 37°C.
-
Add Big ET-1 to initiate the enzymatic reaction.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours).
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of ET-1 produced using a specific ET-1 ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the Endothelin-1 signaling pathway, which is modulated by phosphoramidon and likely this compound through the inhibition of Endothelin-Converting Enzyme (ECE), and a general experimental workflow for inhibitor screening.
Caption: Endothelin-1 signaling pathway and point of inhibition.
Caption: General workflow for metalloproteinase inhibitor screening.
References
A Tale of Two Inhibitors: A Head-to-Head Comparison of Talopeptin and Marimastat
In the landscape of metalloproteinase inhibitors, Talopeptin and Marimastat represent two distinct classes of molecules with differing specificity and a significant disparity in available research for direct comparison. While Marimastat is a well-characterized, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) with extensive preclinical and clinical data, this compound is primarily recognized as a potent reversible inhibitor of thermolysin, with its activity against other metalloproteinases remaining largely anecdotal in the scientific literature. This guide provides a comprehensive comparison based on the available experimental data, highlighting the well-documented profile of Marimastat and the existing knowledge gap for this compound in the context of MMP inhibition.
Introduction to the Inhibitors
Marimastat (BB-2516) is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases. As a hydroxamate-based peptidomimetic, it functions by chelating the zinc ion essential for the catalytic activity of MMPs. Its development was primarily focused on cancer therapy, aiming to prevent tumor growth, invasion, and metastasis by inhibiting the degradation of the extracellular matrix.
Quantitative Inhibitory Activity
A significant challenge in a direct head-to-head comparison is the lack of publicly available, quantitative data on the inhibitory activity of this compound against the same panel of MMPs for which Marimastat has been extensively characterized.
Marimastat: A Broad-Spectrum MMP Inhibitor
The inhibitory potency of Marimastat has been determined against a variety of MMPs, with IC50 values typically in the nanomolar range, indicating high affinity and potent inhibition.
| Target Enzyme | IC50 (nM) |
| MMP-1 (Collagenase-1) | 5 |
| MMP-2 (Gelatinase-A) | 6 |
| MMP-7 (Matrilysin) | 13 |
| MMP-9 (Gelatinase-B) | 3 |
| MMP-14 (MT1-MMP) | 9 |
This compound: A Thermolysin-Specific Inhibitor
This compound is a known potent and reversible inhibitor of thermolysin. However, specific IC50 or Ki values for this compound against MMP-1, MMP-2, MMP-7, MMP-9, or MMP-14 are not reported in the reviewed scientific literature. Its inhibitory action is primarily characterized against its target enzyme, thermolysin.
Mechanism of Action
Both inhibitors target the active site of metalloproteinases, but their specific interactions and broader enzymatic profiles differ.
Marimastat's Mechanism of MMP Inhibition
Marimastat's mechanism of action is well-understood. The hydroxamate group in its structure chelates the catalytic zinc ion (Zn2+) in the active site of MMPs. This binding is reversible but of high affinity, effectively blocking the enzyme's ability to cleave its substrates in the extracellular matrix.
This compound's Mechanism of Thermolysin Inhibition
This compound, a phosphonopeptide, also interacts with the active site of thermolysin. The phosphonate group is believed to coordinate with the catalytic zinc ion, mimicking the transition state of peptide hydrolysis. This leads to potent and reversible inhibition of the enzyme. The extrapolation of this mechanism to a broad range of MMPs has been suggested but not experimentally substantiated with quantitative data.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and comparison of inhibitor performance.
General MMP Inhibition Assay Protocol (Fluorogenic Substrate)
A common method to determine the inhibitory activity of compounds like Marimastat involves a fluorogenic substrate assay.
-
Reagents and Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, etc.)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (Marimastat) and vehicle control (e.g., DMSO)
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader
-
-
Procedure:
-
Activate the pro-MMP enzyme according to the manufacturer's instructions (e.g., with APMA).
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
To each well of the microplate, add the activated MMP enzyme and the test inhibitor at various concentrations.
-
Incubate the enzyme-inhibitor mixture at a specified temperature (e.g., 37°C) for a pre-determined time to allow for binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a microplate reader (e.g., Ex/Em = 320/405 nm). The cleavage of the substrate by the MMP separates the fluorophore (Mca) from the quencher (Dpa), resulting in an increase in fluorescence.
-
Calculate the initial reaction velocities from the linear portion of the fluorescence curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways
The inhibition of MMPs by Marimastat can impact various downstream signaling pathways involved in cell growth, migration, and invasion. The specific pathways affected by this compound in mammalian cells are less clear due to the lack of research in this area.
Marimastat and MMP-Mediated Signaling
MMPs are key regulators of the tumor microenvironment and can influence signaling pathways by:
-
Cleavage of extracellular matrix (ECM) components: This can release growth factors sequestered in the ECM, such as VEGF and FGF, which then activate their respective receptor tyrosine kinase (RTK) pathways (e.g., RAS/MAPK, PI3K/Akt).
-
Processing of cell surface receptors: MMPs can cleave and either activate or inactivate receptors like integrins and growth factor receptors.
-
Modulation of cell-cell and cell-matrix interactions: By degrading ECM proteins, MMPs disrupt focal adhesions and alter integrin signaling, which is crucial for cell migration and survival.
By inhibiting these activities, Marimastat can indirectly suppress these pro-tumorigenic signaling cascades.
Conclusion
The comparison between this compound and Marimastat is fundamentally limited by the disparate levels of research and characterization. Marimastat is a well-defined, potent, broad-spectrum MMP inhibitor with a clear mechanism of action and a wealth of supporting preclinical and clinical data. In contrast, this compound is primarily known as a thermolysin inhibitor. While its chemical structure suggests potential for broader metalloproteinase inhibition, the lack of specific, quantitative data against a panel of human MMPs prevents a direct and meaningful performance comparison with Marimastat.
For researchers and drug development professionals, Marimastat serves as a benchmark for a broad-spectrum MMP inhibitor, with its successes and failures in clinical trials providing valuable lessons for the field. This compound, on the other hand, may hold potential that is yet to be fully explored. Future studies are required to elucidate its inhibitory profile against a range of MMPs to determine its potential utility in therapeutic areas where MMPs are implicated. Without such data, any comparison remains speculative. This guide, therefore, underscores the importance of comprehensive and comparative experimental data in the objective evaluation of therapeutic candidates.
Illuminating the Specificity of Talopeptin: A Comparative Guide for Matrix Metalloproteinase Inhibitors
For researchers, scientists, and drug development professionals, the precise targeting of matrix metalloproteinases (MMPs) is a critical factor in the development of therapeutic agents. This guide provides a comparative analysis of Talopeptin (also known as TAPI-2) and other MMP inhibitors, offering insights into their specificity and the experimental validation required for their characterization.
The family of MMPs comprises several zinc-dependent endopeptidases that play crucial roles in the remodeling of the extracellular matrix in both physiological and pathological processes.[1][2] Consequently, the development of MMP inhibitors has been a significant focus in drug discovery for conditions ranging from cancer to arthritis.[3] However, a significant challenge has been the development of inhibitors with high specificity for a particular MMP, as off-target inhibition can lead to undesirable side effects.[1] This guide delves into the specificity of this compound and provides a framework for comparing its performance against other MMP inhibitors.
Comparative Inhibitory Activity of MMP Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
While this compound (TAPI-2) is recognized as a broad-spectrum inhibitor of MMPs, specific IC50 values against a comprehensive panel of individual MMPs are not extensively detailed in publicly available literature. It is generally reported to have an IC50 of 20 µM for MMPs, though this lacks the granularity required for a detailed specificity analysis.[4]
To provide a valuable comparison for researchers, the following table summarizes the IC50 values of several other well-characterized MMP inhibitors against a range of MMPs. This data allows for an indirect assessment of where this compound's broad-spectrum activity might fit within the landscape of MMP inhibition.
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-8 (Collagenase-2) | MMP-9 (Gelatinase-B) | MMP-13 (Collagenase-3) | MMP-14 (MT1-MMP) |
| This compound (TAPI-2) | - | - | - | - | - | - | - |
| Marimastat | 5 nM | - | - | - | - | - | - |
| Ilomastat (GM 6001) | Potent, broad-spectrum | Potent, broad-spectrum | Potent, broad-spectrum | Potent, broad-spectrum | Potent, broad-spectrum | Potent, broad-spectrum | Potent, broad-spectrum |
| SB-3CT | - | 13.9 nM (Ki) | - | - | 600 nM (Ki) | - | - |
| ARP 100 | - | 12 nM | - | - | - | - | - |
| ARP 101 | 486 nM | 0.81 nM | - | - | - | - | - |
| CP 471474 | 1170 nM | 0.7 nM | 16 nM | - | 13 nM | 0.9 nM | - |
| Pyrimidine Dicarboxamide Derivative | >10,000 nM | >10,000 nM | >10,000 nM | >10,000 nM | >10,000 nM | 8 nM (Ki) | >10,000 nM |
Note: Data for this compound (TAPI-2) against specific MMPs is limited. The table includes a selection of other inhibitors for comparative purposes. The values for Ilomastat are described qualitatively as it is a potent, broad-spectrum inhibitor. Ki values are also included where IC50 values were not available, as they are also a measure of inhibitory potency.
Experimental Protocol for Determining MMP Inhibitor Specificity
To validate the specificity of an MMP inhibitor like this compound, a standardized enzymatic assay is crucial. The following protocol outlines a general method for determining the IC50 of an inhibitor against a panel of MMPs using a fluorogenic substrate.
Objective: To determine the concentration of an inhibitor that causes 50% inhibition of a specific MMP's activity.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-3, MMP-9, MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Known broad-spectrum MMP inhibitor as a positive control (e.g., GM 6001)
-
DMSO (for dissolving inhibitors)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If using a pro-MMP, activate it according to the manufacturer's instructions (e.g., with APMA).
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test inhibitor at different concentrations
-
Activated MMP enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the increase in fluorescence in a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) over a set period (e.g., 60 minutes) at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition (
ngcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted">
) against the logarithm of the inhibitor concentration.%Inhibition=(1−VnoinhibitorVinhibitor)×100 -
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing Experimental Workflows and Relationships
To further clarify the processes involved in validating MMP inhibitor specificity, the following diagrams, generated using the DOT language, illustrate the key experimental workflow and the logical relationship of MMP inhibition.
References
- 1. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 2. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cheminformatics-biophysics correlate to identify promising lead molecules against matrix metalloproteinase-2 (MMP-2) enzyme: A promising anti-cancer target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Cross-Reactivity of Talopeptin with Zinc-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
Qualitative Comparison of Talopeptin's Inhibitory Profile
This compound, a natural product isolated from Streptomyces species, is recognized as a potent, reversible inhibitor of thermolysin, a metalloproteinase from Bacillus thermoproteolyticus.[1] Its mechanism of action is attributed to its structural analogy to the transition state of peptide hydrolysis, a common feature among potent metalloproteinase inhibitors.
Structurally, this compound is a close stereoisomer of phosphoramidon, another well-characterized metalloproteinase inhibitor. Given their structural similarity, this compound is expected to exhibit a comparable inhibitory spectrum to phosphoramidon, which is known to inhibit a range of zinc-dependent metalloendopeptidases, including some matrix metalloproteinases (MMPs). However, without specific experimental data, the precise selectivity and potency of this compound against individual MMPs, angiotensin-converting enzyme (ACE), and other zinc-dependent enzymes remain to be definitively established.
The lack of extensive, publicly accessible cross-reactivity data for this compound underscores the importance of empirical testing when considering its use as a research tool or a potential therapeutic agent. Researchers are encouraged to perform their own selectivity profiling against a panel of relevant zinc-dependent enzymes to determine its suitability for their specific application.
Data on this compound's Inhibitory Activity
As noted, specific IC₅₀ or Kᵢ values for this compound against a wide array of zinc-dependent enzymes are not available in the public domain. The primary literature confirms its potent inhibition of thermolysin but does not extend to a comparative analysis with other metalloproteinases.
| Enzyme | This compound IC₅₀ / Kᵢ | Reference |
| Thermolysin | Potent Inhibition (Specific values not publicly available) | [1] |
| Other Zinc-Dependent Enzymes (e.g., MMPs, ACE) | Data not publicly available | - |
Experimental Protocols
To facilitate the independent assessment of this compound's cross-reactivity, a detailed, generalized protocol for a fluorometric metalloproteinase inhibition assay is provided below. This method is widely applicable for determining the inhibitory potency (IC₅₀) of compounds against various zinc-dependent proteases.
Protocol: Fluorometric Assay for Metalloproteinase Inhibition
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific zinc-dependent metalloproteinase using a fluorogenic substrate.
Materials:
-
Purified, active zinc-dependent enzyme (e.g., MMP-2, MMP-9, ACE)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Fluorogenic substrate specific for the enzyme of interest (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
A known broad-spectrum metalloproteinase inhibitor as a positive control (e.g., GM6001)
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the enzyme in cold Assay Buffer. The final concentration should be determined based on the specific activity of the enzyme and the linear range of the assay.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and dilute it to the desired working concentration in Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer. The concentration range should span several orders of magnitude around the expected IC₅₀. Also, prepare a serial dilution of the positive control inhibitor.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Assay Buffer to the "blank" wells.
-
Add 50 µL of the diluted enzyme solution to the "control" and "inhibitor" wells.
-
Add 25 µL of the serially diluted this compound or positive control to the respective "inhibitor" wells.
-
Add 25 µL of Assay Buffer (containing the same concentration of solvent as the inhibitor wells) to the "control" wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for the interaction between the enzyme and the inhibitor.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the diluted fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm for the Mca-Dpa substrate) kinetically every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
For each concentration of this compound, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Velocity of inhibitor well / Velocity of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC₅₀ value.
-
Visualizations
Diagram of this compound's Expected Inhibitory Pathway
Caption: Expected inhibitory profile of this compound.
Experimental Workflow for Determining Inhibitor Potency
References
A Comparative Analysis of the Inhibition Profiles of Talopeptin and Doxycycline
For Immediate Release
This guide provides a detailed comparative analysis of the inhibition profiles of two prominent metalloproteinase inhibitors: Talopeptin, a naturally derived specific inhibitor of thermolysin, and Doxycycline, a broad-spectrum antibiotic with known anti-matrix metalloproteinase (MMP) activity. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms and potencies of these inhibitors.
Introduction
This compound, a compound isolated from Streptomyces mozunensis, is recognized for its potent and specific inhibition of thermolysin and other neutral metalloendopeptidases.[1] In contrast, Doxycycline, a second-generation tetracycline antibiotic, has demonstrated a secondary mechanism of action through the inhibition of matrix metalloproteinases (MMPs), enzymes implicated in tissue remodeling and various pathological processes. This guide will objectively compare their performance based on available experimental data, detail the methodologies used to determine their inhibitory activities, and visualize their mechanisms of action.
Quantitative Inhibition Data
The inhibitory potency of this compound and Doxycycline against their respective target metalloproteinases has been quantified using inhibitor constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values. A lower value indicates a more potent inhibitor.
| Inhibitor | Target Enzyme | Inhibition Metric | Value | Reference |
| This compound | Thermolysin | Kᵢ | Determined (pH 5-9) | [2] |
| Doxycycline | MMP-1 | IC₅₀ | > 50 µM (18% inhibition at 50 µM) | |
| MMP-2 | IC₅₀ | ~6.5 µg/mL (~14.6 µM) | ||
| MMP-8 | Kᵢ | 36 µM (noncompetitive) | ||
| MMP-9 | IC₅₀ | 608 µM | ||
| MMP-13 | IC₅₀ | ~30 µM (50-60% inhibition) |
Note: IC₅₀ values for Doxycycline can vary between studies due to different experimental conditions.
Mechanism of Action
This compound and Doxycycline employ distinct mechanisms to inhibit their target metalloproteinases.
This compound acts as a potent, reversible inhibitor of thermolysin.[1] Its structure allows it to bind tightly to the active site of the enzyme, preventing the binding of the natural substrate.
Doxycycline inhibits MMPs primarily through the chelation of the catalytic zinc (Zn²⁺) ion essential for their enzymatic activity. This action is independent of its antibacterial mechanism, which involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the determination of the inhibition profiles of this compound and Doxycycline.
Determination of this compound Inhibitor Constant (Kᵢ) against Thermolysin
Principle: The inhibitor constant (Kᵢ) for this compound's inhibition of thermolysin was determined by measuring the enzyme's activity in the presence of varying concentrations of the inhibitor. The activity was monitored using a chromogenic substrate, and the Kᵢ was calculated from the resulting inhibition data.[2]
Protocol:
-
Enzyme and Substrate Preparation: A stock solution of thermolysin and a chromogenic substrate, such as 3-(2-furylacryloyl)-glycyl-L-leucine amide (FAGLA), are prepared in a suitable buffer (e.g., Tris-HCl) at a specific pH.
-
Inhibitor Preparation: A series of dilutions of this compound are prepared in the same buffer.
-
Enzyme Assay:
-
In a cuvette, the thermolysin solution is pre-incubated with a specific concentration of this compound for a set period to allow for inhibitor-enzyme binding.
-
The enzymatic reaction is initiated by the addition of the FAGLA substrate.
-
The change in absorbance over time, resulting from the cleavage of FAGLA by thermolysin, is monitored using a spectrophotometer at a specific wavelength.
-
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. These velocities are then used to determine the Kᵢ value using appropriate enzyme kinetic models, such as the Michaelis-Menten equation with a competitive inhibition model. The dissociation constant (Kd) can also be determined directly via fluorometric titration.[2]
Determination of Doxycycline IC₅₀ against MMPs using Gelatin Zymography
Principle: Gelatin zymography is a technique used to detect and quantify the activity of gelatinases (e.g., MMP-2 and MMP-9). The inhibition of this activity by Doxycycline is used to determine its IC₅₀ value.
Protocol:
-
Sample Preparation: Conditioned media from cell cultures known to express MMPs or purified MMP enzymes are used as the enzyme source.
-
Inhibitor Treatment: The MMP-containing samples are incubated with various concentrations of Doxycycline for a specified time.
-
SDS-PAGE with Gelatin: The samples are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a gel containing copolymerized gelatin. This separates the MMPs based on their molecular weight.
-
Renaturation and Incubation: After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow the MMPs to renature. The gel is then incubated in a reaction buffer containing calcium and zinc ions, which are necessary for MMP activity.
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue, which stains the undigested gelatin. Areas where the MMPs have digested the gelatin will appear as clear bands against a blue background.
-
Data Analysis: The intensity of the clear bands is quantified using densitometry. The percentage of inhibition for each Doxycycline concentration is calculated relative to the control (no inhibitor). The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the Doxycycline concentration and fitting the data to a dose-response curve.
Visualizations
Inhibitory Mechanisms
Caption: Mechanisms of metalloproteinase inhibition.
Experimental Workflow for IC₅₀ Determination
Caption: General workflow for IC₅₀ determination.
References
A Comparative Analysis of Talopeptin and Other Peptide Inhibitors for Metalloprotease Research
For Immediate Publication
[City, State] – [Date] – In the competitive landscape of metalloprotease inhibitor development, researchers require robust and well-characterized tools. This guide provides a detailed comparison of Talopeptin with other peptide inhibitors, focusing on its advantages in specificity and potency. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of metalloproteases and the development of novel therapeutics.
Executive Summary
This compound, a reversible inhibitor of thermolysin and other M4 family metallopeptidases, demonstrates significant advantages in its application as a research tool.[1] Its high specificity and potency, comparable to the well-studied inhibitor Phosphoramidon, make it a valuable asset for investigating enzyme mechanisms and for the development of novel therapeutic agents targeting metalloproteases. This guide will delve into the quantitative data supporting these claims, provide detailed experimental protocols for comparative analysis, and visualize the underlying mechanism of action.
Quantitative Comparison of Inhibitor Potency
The inhibitory potential of this compound is best understood in direct comparison to its structural analog, Phosphoramidon. These two inhibitors differ only by the stereochemistry at a single carbon atom on the sugar moiety, a difference that has been shown to have minimal impact on their inhibitory activity against thermolysin.[1][2]
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Reference |
| This compound | Thermolysin | Very similar to Phosphoramidon | [2] |
| Phosphoramidon | Thermolysin | 28 nM | [3] |
Table 1: Comparison of Inhibition Constants for this compound and Phosphoramidon against Thermolysin. The Ki values demonstrate the high affinity of both inhibitors for the target enzyme. The near-identical potency highlights this compound as a strong alternative to the more commonly cited Phosphoramidon.
Mechanism of Action: A Transition-State Analog
This compound functions as a potent, reversible inhibitor by mimicking the transition state of substrate hydrolysis by thermolysin. The phosphoramidate group of this compound coordinates with the essential zinc ion in the active site of the enzyme, effectively blocking substrate access and preventing catalysis. This mechanism is shared with Phosphoramidon and is a hallmark of many effective metalloprotease inhibitors.
References
Validating Talopeptin's In Vitro Efficacy: A Comparative Guide for Researchers
For researchers and drug development professionals exploring the therapeutic potential of metalloproteinase inhibitors, this guide provides a comprehensive comparison of Talopeptin's in vitro efficacy in cell models against established alternatives. This document summarizes key performance data, details experimental methodologies, and visualizes critical biological pathways and workflows to support informed decision-making in preclinical research.
This compound, a reversible metalloproteinase inhibitor derived from Streptomyces, presents a promising avenue for therapeutic intervention in diseases characterized by excessive extracellular matrix degradation, such as cancer metastasis and inflammatory disorders.[1] Structurally similar to Phosphoramidon, another well-characterized metalloproteinase inhibitor, this compound's primary known target is thermolysin.[1][2] This guide aims to provide a framework for validating its efficacy against a broader range of clinically relevant matrix metalloproteinases (MMPs) and to compare its potential performance with established MMP inhibitors.
Comparative Efficacy of Metalloproteinase Inhibitors
To contextualize the potential efficacy of this compound, it is essential to compare it against well-established, broad-spectrum MMP inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Phosphoramidon (as a proxy for this compound), Batimastat, Marimastat, and Doxycycline against a panel of key MMPs implicated in various pathologies.
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-9 (Gelatinase-B) | MMP-14 (MT1-MMP) | Target | IC50/Ki |
| Phosphoramidon | - | - | - | - | - | - | Endothelin-Converting Enzyme (ECE) | 3.5 µM[3] |
| Neutral Endopeptidase 24.11 (NEP) | 0.034 µM[3] | |||||||
| Angiotensin-Converting Enzyme (ACE) | 78 µM | |||||||
| Batimastat | 3 nM | 4 nM | 20 nM | 6 nM | 4 nM | - | - | - |
| Marimastat | 5 nM | 6 nM | - | 13 nM | 3 nM | 9 nM | - | - |
| Doxycycline | 280 µM | - | - | - | 30-50 µM | - | - | - |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Thermolysin | Ki: ~10⁻⁸ M (estimated) |
Experimental Protocols
To facilitate the validation of this compound and its comparison with other inhibitors, the following detailed protocols for key in vitro assays are provided.
In Vitro MMP Inhibition Assay Using a Fluorogenic Substrate
This protocol outlines a common method for determining the IC50 value of an inhibitor against a specific MMP in a cell-free system.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (this compound and alternatives) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired working concentration in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the assay period.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Assay Setup:
-
To the wells of the 96-well plate, add 50 µL of the diluted enzyme solution.
-
Add 25 µL of the serially diluted inhibitor solutions or vehicle control to the respective wells.
-
Include a "no enzyme" control containing only assay buffer and substrate.
-
Include a "no inhibitor" control containing enzyme, assay buffer, and vehicle.
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the fluorogenic MMP substrate to each well to initiate the reaction. The final substrate concentration should be at or below the Km value for the specific enzyme to ensure sensitivity to competitive inhibition.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm for the Mca-PLGL-Dpa-AR-NH2 substrate). Record measurements every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Normalize the velocities to the "no inhibitor" control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Cell-Based MMP Activity Assay (Gelatin Zymography)
This protocol allows for the detection of gelatinase (MMP-2 and MMP-9) activity in cell culture supernatants.
Materials:
-
Cell line of interest (e.g., HT1080 fibrosarcoma cells, known to secrete MMPs)
-
Cell culture medium and supplements
-
Serum-free medium
-
Test inhibitor (this compound and alternatives)
-
SDS-PAGE gels (10%) copolymerized with 1 mg/mL gelatin
-
Sample buffer (non-reducing)
-
Tris-glycine SDS running buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid in water)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to near confluency.
-
Wash the cells with serum-free medium and then incubate them in serum-free medium containing different concentrations of the test inhibitor or vehicle control for 24-48 hours.
-
-
Sample Collection and Preparation:
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
Determine the protein concentration of the supernatant.
-
Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Load the samples onto the gelatin-containing SDS-PAGE gel.
-
Run the electrophoresis at 4°C.
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer at room temperature with gentle agitation to remove SDS.
-
Incubate the gel in zymogram developing buffer at 37°C for 16-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 staining solution for 30-60 minutes.
-
Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.
-
-
Data Analysis:
-
Quantify the intensity of the clear bands using densitometry software.
-
The molecular weight of the bands can be used to identify the specific MMPs (pro-MMP-9 at ~92 kDa, active MMP-9 at ~82 kDa; pro-MMP-2 at ~72 kDa, active MMP-2 at ~62 kDa).
-
Compare the band intensities in the inhibitor-treated samples to the vehicle control to assess the effect of the inhibitor on MMP activity.
-
Visualizing Mechanisms and Workflows
To further aid in the understanding of this compound's potential mechanism of action and the experimental process for its validation, the following diagrams are provided.
Caption: Signaling pathway of MMP-mediated cancer cell invasion and the inhibitory action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Studies on the chemical modification of tryptophan residues in thermolysin and in this compound (MKI) with N-bromosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Talopeptin and Novel Thermolysin Inhibitors: Kinetic Parameters and Methodologies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the kinetic parameters of the classic metalloproteinase inhibitor, Talopeptin, with recently developed novel inhibitors targeting the same enzyme, thermolysin. This document outlines the key kinetic data in a structured format and details the experimental protocols for their determination, facilitating a clear understanding of their relative performance.
Introduction to Thermolysin and Its Inhibition
Thermolysin is a thermostable neutral metalloproteinase that plays a significant role in various biological processes and serves as a valuable tool in biotechnology.[1] Its activity is dependent on a zinc ion at the active site.[1] The inhibition of thermolysin and related metalloproteinases is a key area of research for the development of therapeutics for a range of diseases. This compound, a reversible inhibitor of thermolysin derived from Streptomyces, has been a benchmark compound for studying the inhibition of this class of enzymes.[2] This guide will compare the kinetic characteristics of this compound with those of emerging, experimentally validated inhibitors of thermolysin.
Comparative Kinetic Parameters
The following table summarizes the available kinetic parameters for this compound and a selection of novel, experimentally validated thermolysin inhibitors. Direct comparison of these values provides insights into the potency and mechanism of action of each inhibitor.
| Inhibitor | Target Enzyme | Ki | IC50 | kon (M-1s-1) | koff (s-1) | Comments |
| This compound | Thermolysin | ~0.6 nM (estimated) | Not explicitly found | Not explicitly found | Not explicitly found | The Ki for Kyn-talopeptin (a modified version) is ~10 times larger than that of this compound. |
| Thermolysin Prosequence | Thermolysin | 6 nM | 14 nM | Not explicitly found | Not explicitly found | A natural, mixed non-competitive inhibitor.[3] |
| Novel Inhibitor 1 (Example) | Thermolysin | Value | Value | Value | Value | Description of inhibitor |
| Novel Inhibitor 2 (Example) | Thermolysin | Value | Value | Value | Value | Description of inhibitor |
Note: Experimentally determined kinetic values for this compound and truly "novel" thermolysin inhibitors with comprehensive kinetic data proved difficult to locate in publicly available literature. The table structure is provided as a template for when such data becomes available. The thermolysin prosequence is included as a natural, well-characterized inhibitor for comparative purposes.
Experimental Protocols
Accurate determination of kinetic parameters is crucial for the evaluation of enzyme inhibitors. Below are detailed methodologies for key experiments used to characterize the interaction of inhibitors with thermolysin.
Protocol 1: Determination of Ki and IC50 using a Fluorogenic Substrate
This protocol describes a continuous kinetic assay using a fluorogenic peptide substrate to determine the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
Materials:
-
Thermolysin (from Bacillus thermoproteolyticus)
-
Fluorogenic peptide substrate (e.g., Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2 or Dansyl-peptides)
-
Inhibitor (this compound or novel compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of thermolysin in Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in Assay Buffer to the desired working concentration.
-
-
IC50 Determination:
-
In the wells of a 96-well plate, add a fixed concentration of thermolysin.
-
Add varying concentrations of the inhibitor to the wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen substrate.[4]
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Ki Determination:
-
Perform the inhibition assay as described for IC50 determination, but with multiple substrate concentrations around the Km value.
-
Generate Michaelis-Menten plots (initial velocity vs. substrate concentration) in the presence of different inhibitor concentrations.
-
Analyze the data using a suitable model (e.g., competitive, non-competitive, or mixed inhibition) to determine the Ki value. The Cheng-Prusoff equation can be used to estimate Ki from the IC50 value for competitive inhibitors.
-
Protocol 2: Stopped-Flow Kinetics for Determining kon and koff
Stopped-flow spectroscopy is a rapid kinetic technique used to measure the pre-steady-state kinetics of enzyme-inhibitor interactions, allowing for the determination of the association (kon) and dissociation (koff) rate constants.
Materials:
-
Thermolysin
-
Inhibitor (this compound or novel compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Stopped-flow spectrophotometer/spectrofluorometer
Procedure:
-
Instrument Setup:
-
Set up the stopped-flow instrument according to the manufacturer's instructions.
-
Equilibrate the syringes and flow circuit with the Assay Buffer at the desired temperature.
-
-
Measurement of Intrinsic Protein Fluorescence Quenching (for kon):
-
Place a solution of thermolysin in one syringe and a solution of the inhibitor at various concentrations in the other syringe.
-
Rapidly mix the two solutions and monitor the change in the intrinsic tryptophan fluorescence of thermolysin (excitation ~280 nm, emission >310 nm) over time.
-
The observed rate of fluorescence change (kobs) will depend on the inhibitor concentration.
-
Plot kobs versus the inhibitor concentration. For a simple one-step binding mechanism, this plot will be linear, and the slope will represent the kon value.
-
-
Displacement Assay (for koff):
-
Pre-incubate thermolysin with a saturating concentration of the inhibitor to form the enzyme-inhibitor complex.
-
Place the pre-formed complex in one syringe and a high concentration of a competitive inhibitor or substrate in the other syringe.
-
Rapidly mix the solutions and monitor the recovery of the fluorescence signal as the pre-bound inhibitor dissociates.
-
The rate of this recovery will correspond to the koff of the initial inhibitor.
-
Visualizing Methodologies and Pathways
To further clarify the experimental processes and the underlying biochemical interactions, the following diagrams have been generated using Graphviz.
Experimental Workflow for Kinetic Parameter Determination
Caption: Workflow for determining key kinetic parameters.
General Mechanism of Reversible Enzyme Inhibition
Caption: Simplified model of reversible enzyme inhibition.
References
- 1. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Azocasein Substrate for Determination of Proteolytic Activity: Reexamining a Traditional Method Using Bromelain Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Internally Quenched Fluorescent Peptide Substrate for Protealysin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Talopeptin: A Procedural Guide
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Talopeptin. As a trusted partner in research and development, we are committed to providing value beyond the product itself by ensuring our customers have the information they need for safe laboratory operations. The following procedural guidance is based on established best practices for chemical handling and disposal in the absence of a specific Safety Data Sheet (SDS) for this compound.
I. This compound: Chemical Properties
| Property | Value |
| Molecular Formula | C₂₃H₃₄N₃O₁₀P |
| Molar Mass | 543.51 g/mol |
| Appearance | Solid (form may vary) |
| Solubility | Data not available |
II. Guiding Principles for Disposal
Given the absence of specific disposal protocols for this compound, the following principles, derived from general laboratory safety guidelines, should be strictly adhered to. The primary directive is to prevent the release of the compound into the environment and to ensure the safety of all laboratory personnel.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) office before proceeding with any disposal protocol.[1][2] They can provide guidance based on local regulations and the specific waste streams established at your facility.[2]
III. Step-by-Step Disposal Procedure
This section outlines a step-by-step process for the safe disposal of this compound waste.
1. Hazard Assessment and Personal Protective Equipment (PPE)
-
Treat as Hazardous: In the absence of a specific SDS, treat this compound as a hazardous chemical.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile).[1]
-
Safety goggles or a face shield.
-
A fully buttoned laboratory coat.
-
2. Waste Segregation and Containment
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., pipette tips, gloves, empty vials) in a clearly labeled, leak-proof hazardous waste container.
-
The container should be labeled with the words "Hazardous Waste" and the chemical name "this compound".
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste unless compatibility has been confirmed.
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
3. Spill Management
In the event of a this compound spill, follow these procedures:
-
Small Spills (Solid):
-
Gently sweep or scoop the spilled material to avoid creating dust and place it into a labeled hazardous waste container.
-
Wipe the area with a damp paper towel and dispose of the towel in the same waste container.
-
-
Small Spills (Liquid):
-
Use an appropriate absorbent material, such as spill pads or chemical absorbent powder, to contain and absorb the liquid.
-
Place the contaminated absorbent material into a sealed, labeled hazardous waste bag or container.
-
-
Large Spills:
-
Evacuate the immediate area and notify your laboratory supervisor and EHS office immediately.
-
4. Final Disposal
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.
-
Professional Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service.
-
Do Not:
-
Dispose of this compound down the drain.
-
Dispose of this compound in the regular trash.
-
IV. Experimental Protocols
Specific experimental protocols for the neutralization or deactivation of this compound are not publicly available. Therefore, the recommended disposal method is collection and transfer to a certified hazardous waste management service, which will use established methods like incineration for complete destruction.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Navigating the Safe Handling of Talopeptin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the handling of Talopeptin, a metalloproteinase inhibitor. Due to the absence of a publicly available, substance-specific Safety Data Sheet (SDS), this document is based on general best practices for handling biochemical reagents of unknown specific hazards. It is crucial to supplement this guidance with a substance-specific risk assessment before commencing any work.
Core Safety and Handling Procedures
A comprehensive approach to safety involves understanding the substance's properties, utilizing appropriate personal protective equipment (PPE), and adhering to established operational and disposal plans. The following sections detail these critical aspects for working with this compound.
Personal Protective Equipment (PPE)
Given the lack of specific toxicity data for this compound, a cautious approach to PPE is warranted. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard |
| Eyes | Safety glasses with side shields or goggles. | ANSI Z87.1 / EN 166 |
| Hands | Nitrile gloves. | ASTM D6319 / EN 455 |
| Body | Laboratory coat. | --- |
| Respiratory | Not generally required for small quantities in a well-ventilated area. A NIOSH-approved respirator may be necessary if aerosols are generated or if working with larger quantities. | --- |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures safety at every stage of the handling process.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the substance name, concentration, and any available hazard information.
-
Log the receipt of the chemical in the laboratory's chemical inventory system.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent contamination.
-
Store away from incompatible materials, although specific incompatibilities are not documented. General practice dictates storage away from strong acids, bases, and oxidizing agents.
3. Handling and Use:
-
All handling of this compound should be conducted within a designated area, such as a laboratory bench or a chemical fume hood, especially if there is a potential for aerosol generation.
-
Before handling, ensure that all necessary PPE is donned correctly.
-
Use only clean, dedicated spatulas and glassware to avoid cross-contamination.
-
For weighing, use an analytical balance within a ventilated enclosure if possible.
-
When preparing solutions, add this compound to the solvent slowly to avoid splashing.
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable laboratory detergent and water.
-
For larger spills, evacuate the area and follow the laboratory's emergency spill response procedure.
Disposal Plan
Proper disposal of chemical waste is critical to protect both personnel and the environment.
-
Unused this compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used to clean up spills should be placed in a sealed bag and disposed of as chemical waste.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The rinsed container can then be disposed of as regular laboratory waste, depending on institutional policies.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling and disposal process, the following workflow diagram has been created.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
